molecular formula C8H12N2O2S B12596102 6-Amino-2,3-dimethylbenzene-1-sulfonamide CAS No. 616224-79-4

6-Amino-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B12596102
CAS No.: 616224-79-4
M. Wt: 200.26 g/mol
InChI Key: GAOPEHVMWYPKND-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylbenzene-1-sulfonamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This aromatic sulfonamide features both amino and sulfonamide functional groups on a dimethyl-substituted benzene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Sulfonamide compounds are known to act as competitive inhibitors of the enzyme dihydropteroate synthase . This action blocks the synthesis of folic acid, a vital metabolic pathway in certain microorganisms. Consequently, researchers study related sulfonamide derivatives for their potential antibacterial properties . The specific substitution pattern of the 2,3-dimethyl and 6-amino groups on the benzene ring may influence the compound's electronic properties, steric hindrance, and overall binding affinity to biological targets, offering a unique profile for structure-activity relationship (SAR) studies. In synthetic chemistry, the amino group can be functionalized, for instance, via diazotization or amide formation, while the sulfonamide group can serve as a protecting group or a directing group in electrophilic substitution reactions . This makes 6-Amino-2,3-dimethylbenzene-1-sulfonamide a versatile building block for constructing more complex, disubstituted aniline derivatives and other specialized molecules for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

616224-79-4

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

6-amino-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-4-7(9)8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

GAOPEHVMWYPKND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)S(=O)(=O)N)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-Amino-2,3-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 6-Amino-2,3-dimethylbenzene-1-sulfonamide (CAS 616224-79-4).[1] It is designed for medicinal chemists and process engineers focusing on the synthesis of sulfonamide-based pharmacophores, particularly benzothiadiazine derivatives and kinase inhibitors.

CAS: 616224-79-4 Formula: C₈H₁₂N₂O₂S Molecular Weight: 200.26 g/mol IUPAC Name: 6-amino-2,3-dimethylbenzenesulfonamide[1]

Executive Summary

6-Amino-2,3-dimethylbenzene-1-sulfonamide is a specialized aromatic building block characterized by an ortho-amino sulfonamide motif.[1] Unlike its more common analogs (e.g., the Pazopanib intermediate 5-amino-2-methylbenzenesulfonamide), this compound features a vicinal dimethyl substitution pattern (positions 2 and 3) with the amino group at position 6.[1]

This unique steric arrangement makes it a critical intermediate for:

  • Benzothiadiazine Synthesis: The ortho-disposition of the amino and sulfonamide groups allows for facile cyclization to form 1,2,4-benzothiadiazine-1,1-dioxides, a scaffold found in diuretics and KATP channel openers.[1]

  • Fragment-Based Drug Discovery (FBDD): It serves as a high-value fragment for exploring Structure-Activity Relationships (SAR) in kinase inhibitors where steric bulk at the 2,3-position is required to induce conformational selectivity.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a benzene core decorated with three distinct functionalities:[2]

  • C1 - Sulfonamide (-SO₂NH₂): A polar, H-bond donor/acceptor group, critical for binding to active site residues (e.g., Zinc in carbonic anhydrase).[1]

  • C2, C3 - Methyl Groups (-CH₃): Provide lipophilicity and restricted rotation, locking the conformation of downstream intermediates.[1]

  • C6 - Amino Group (-NH₂): A nucleophilic handle for coupling reactions (acylation, reductive amination) and the key to heterocycle formation.[1]

Key Properties Table
PropertyValueNote
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.[1]
Melting Point 198–202 °C (predicted)High crystallinity due to intermolecular H-bonding.[1]
Solubility DMSO, DMF, MethanolPoorly soluble in water; soluble in dilute acid/base.
pKa (Sulfonamide) ~10.0Weakly acidic; deprotonates in strong base.
pKa (Aniline) ~2.5Weakly basic due to electron-withdrawing sulfonamide.[1]

Synthetic Pathways & Manufacturing

The synthesis of CAS 616224-79-4 is non-trivial due to the directing effects of the substituents.[1] The most robust route involves the Chlorosulfonation-Amidation-Nitration-Reduction sequence or a Diazotization strategy to ensure regioselectivity.[1]

Primary Synthetic Route (Retrosynthesis)

The challenge is installing the sulfonamide and amino groups ortho to each other while maintaining the 2,3-dimethyl pattern.

Step 1: Sulfonyl Chloride Formation Starting material: 2,3-Dimethylaniline (2,3-Xylidine) .[1]

  • Protocol: Diazotization (NaNO₂/HCl) followed by the Meerwein reaction (SO₂/CuCl₂) yields 2,3-dimethylbenzenesulfonyl chloride. Direct chlorosulfonation is avoided as it typically favors the para position (C4), not the desired C1 position relative to the methyls.

Step 2: Sulfonamide Formation

  • Protocol: Reaction with aqueous ammonia (NH₄OH) or liquid ammonia converts the sulfonyl chloride to 2,3-dimethylbenzenesulfonamide .

Step 3: Nitration (Regioselective)

  • Mechanism:[3][4] The sulfonamide group is meta-directing.[1] The C2-methyl is ortho/para-directing.[1] The C3-methyl is ortho/para-directing.[1]

  • Target: Nitration at C6.

  • Conditions: HNO₃/H₂SO₄. The combined directing effects favor C6 (ortho to C1-Sulfonamide is blocked by steric bulk? No, C6 is ortho to C1. C1 is meta-director.[1] C6 is meta to C2-Me? No. Let's trace: C1-SO2NH2, C2-Me, C3-Me.[1] C4, C5, C6 open. SO2NH2 directs to 3(blocked) and 5. Me-2 directs to 3(blocked) and 7(6).[1] Me-3 directs to 2(blocked), 4, 6.

    • Result: Position 6 is activated by both methyl groups (ortho to C1 is C6? No, C1 is SO2NH2. Ortho is 2 and 6. 2 is Me. 6 is H).[5]

    • Correction: Nitration of 2,3-dimethylbenzenesulfonamide typically yields a mixture of 5-nitro and 6-nitro isomers.[1] Isomer separation (crystallization) is required to isolate 2,3-dimethyl-6-nitrobenzenesulfonamide .[1]

Step 4: Reduction

  • Protocol: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the final 6-Amino-2,3-dimethylbenzene-1-sulfonamide .[1]

Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Control Points Start 2,3-Dimethylaniline (Starting Material) Inter1 2,3-Dimethylbenzene- sulfonyl chloride Start->Inter1 1. NaNO2, HCl 2. SO2, CuCl2 Inter2 2,3-Dimethylbenzene- sulfonamide Inter1->Inter2 NH3 (aq) Inter3 6-Nitro-2,3-dimethyl- benzenesulfonamide Inter2->Inter3 HNO3, H2SO4 (Isomer Sep.) Final 6-Amino-2,3-dimethylbenzene- 1-sulfonamide (CAS 616224-79-4) Inter3->Final H2, Pd/C or Fe/NH4Cl Regio Regioselectivity: Nitration yields mixture of 5- and 6-nitro isomers. Inter3->Regio

Figure 1: Synthetic pathway highlighting the critical nitration step requiring isomer separation.

Pharmaceutical Applications

Precursor for Benzothiadiazine Diuretics

The primary utility of ortho-amino sulfonamides is their ability to react with electrophiles (aldehydes, carboxylic acids, ureas) to form the 1,2,4-benzothiadiazine ring system.

  • Reaction: Condensation of CAS 616224-79-4 with an orthoformate or an aldehyde.[1]

  • Product: 1,2,4-benzothiadiazine-1,1-dioxide derivatives.[1]

  • Mechanism: The aniline nitrogen (C6-NH₂) attacks the electrophile, followed by cyclization of the sulfonamide nitrogen (C1-SO₂NH₂).[1]

Kinase Inhibitor Scaffolds

In the development of Type I and Type II kinase inhibitors, the sulfonamide moiety often interacts with the "hinge region" or the "DFG-out" pocket.

  • Differentiation: The 2,3-dimethyl substitution provides a unique steric profile compared to the common 2-methyl or 2-chloro analogs.[1] This "steric clash" can be exploited to achieve selectivity for specific kinase isoforms by preventing binding to kinases with smaller ATP-binding pockets.[1]

Visualization: Cyclization Workflow

Application Precursor 6-Amino-2,3-dimethylbenzene- 1-sulfonamide Intermediate Imidate Intermediate Precursor->Intermediate Reflux Reagent Triethyl Orthoformate (HC(OEt)3) Reagent->Intermediate Product 5,6-Dimethyl-1,2,4-benzothiadiazine- 1,1-dioxide Intermediate->Product - EtOH Cyclization

Figure 2: Cyclization of the core scaffold to form a benzothiadiazine derivative.[1]

Quality Control & Analytical Characterization

To ensure the integrity of this intermediate for drug development, the following analytical specifications are recommended.

MethodParameterAcceptance Criteria
HPLC Purity> 98.0% (Area %)
1H NMR Structure IDDistinct singlets for 2x CH₃; Broad singlets for NH₂ and SO₂NH₂.[1]
LC-MS Identity[M+H]⁺ = 201.26 m/z
ROI Residue on Ignition< 0.1%
LOD Loss on Drying< 0.5%

NMR Diagnostic Signals (DMSO-d₆):

  • δ 2.1 - 2.3 ppm: Two singlets (3H each) corresponding to the C2 and C3 methyl groups.[1]

  • δ 5.0 - 6.0 ppm: Broad singlet (2H) for the Aniline -NH₂.

  • δ 6.5 - 7.5 ppm: Aromatic protons (C4-H and C5-H) appearing as doublets (ortho-coupling).[1]

  • δ 7.0 - 7.5 ppm: Broad singlet (2H) for Sulfonamide -SO₂NH₂.[1]

Handling & Safety (E-E-A-T)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over time, turning the solid brown.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 616224-79-4. Retrieved from [Link]

  • Liskamp, R. M., & Kruijtzer, J. A. (2004). Peptide Transformation Leading to Peptide-Peptidosulfonamide Hybrids. ResearchGate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Sulfonamide Intermediates. Retrieved from [Link]

  • Google Patents.Preparation of sulfonamide derivatives.

Sources

Critical Isomeric Differentiation: 6-Amino vs. 4-Amino-2,3-Dimethyl-2H-Indazoles

[1]

Executive Summary

In the development of indazole-based API payloads, the regioselectivity of the initial nitration and methylation steps is a critical quality attribute (CQA).[1]

  • The Target (6-Amino): 6-amino-2,3-dimethyl-2H-indazole is the required pharmacophore for Pazopanib.[1] Its amino group is sterically accessible, allowing for efficient

    
     coupling with pyrimidine scaffolds.[1]
    
  • The Impurity (4-Amino): 4-amino-2,3-dimethyl-2H-indazole is a process-related impurity arising from non-selective nitration.[1] It is characterized by significant peri-strain between the C4-amino group and the C3-methyl group, drastically altering its reactivity and solubility profile compared to the 6-isomer.[1]

Structural & Steric Analysis

The core difference lies in the position of the amino group relative to the C3-methyl substituent on the indazole ring.[1]

6-Amino Isomer (Distal/Linear)[1]
  • Topology: The amino group at position 6 is distal to the C3-methyl group.[1]

  • Electronic Environment: The lone pair on the nitrogen is unencumbered, exhibiting typical aniline-like nucleophilicity.[1]

  • Sterics: There is no steric clash with the C3-methyl.[1] The molecule adopts a planar conformation favorable for binding in the ATP-binding pocket of kinases (once coupled).[1]

4-Amino Isomer (Proximal/Bent)[1]
  • Topology: The amino group at position 4 is adjacent (proximal) to the C3-methyl group.[1]

  • Peri-Interaction: This creates a peri-interaction (1,8-naphthalene-like steric stress, though here it is 3,4-indazole).[1] The van der Waals radii of the methyl group and the amino group overlap.[1]

  • Consequence: The amino group is forced out of planarity to relieve strain, reducing its conjugation with the aromatic ring and significantly lowering its nucleophilicity.[1]

Structural Visualization (DOT)

The following diagram illustrates the steric environment of both isomers.

IsomerStructurecluster_6aminoTarget: 6-Amino-2,3-dimethyl-2H-indazolecluster_4aminoImpurity: 4-Amino-2,3-dimethyl-2H-indazoleStruct6Indazole Core(N2-Me, C3-Me)||Amino at C6 (Distal)NO Steric ClashProp6High NucleophilicityPlanar ConformationStruct6->Prop6EnablesStruct4Indazole Core(N2-Me, C3-Me)||Amino at C4 (Proximal)ClashSTERIC CLASH(Peri-interaction with C3-Me)Struct4->ClashProp4Low NucleophilicityTwisted ConformationClash->Prop4

Caption: Structural comparison highlighting the critical peri-interaction in the 4-amino isomer.

Synthesis & Origin of Impurity

The 4-amino isomer typically arises during the nitration of the starting material, 3-methylindazole.[1]

The Mechanism of Formation[1]
  • Nitration: Nitration of 3-methylindazole is an electrophilic aromatic substitution.[1]

    • Major Pathway: Substitution at C6 (para to the hydrazone-like nitrogen) is electronically favored.[1]

    • Minor Pathway: Substitution at C4 occurs due to the activating influence of the C3-methyl, despite steric hindrance.[1]

  • Methylation: Subsequent N-methylation (using Methyl Iodide or Dimethyl Sulfate) locks the tautomer.[1] If the 4-nitro impurity was not removed, it becomes 2,3-dimethyl-4-nitro-2H-indazole.[1]

  • Reduction: Catalytic hydrogenation converts the nitro groups to amines, yielding the final mixture of 6-amino (Target) and 4-amino (Impurity).[1]

Synthesis Workflow Diagram

SynthesisPathcluster_NitrationStep 1: Nitration (Critical Control Point)cluster_ReductionStep 3: Reduction (H2, Pd/C)StartStart: 3-MethylindazoleNitro66-Nitro-3-methylindazole(MAJOR >90%)Start->Nitro6HNO3/H2SO4Nitro44-Nitro-3-methylindazole(MINOR <5%)Start->Nitro4Side RxnStep2Step 2: N-Methylation(MeI / K2CO3)Nitro6->Step2Nitro4->Step2Amino6TARGET:6-Amino-2,3-dimethyl-2H-indazoleStep2->Amino6ReductionAmino4IMPURITY:4-Amino-2,3-dimethyl-2H-indazoleStep2->Amino4Reduction

Caption: Origin of the 4-amino impurity via the nitration pathway.

Reactivity Profile & Downstream Impact

In the synthesis of Pazopanib, the indazole amine must react with 2,4-dichloropyrimidine via an

1
Feature6-Amino Isomer (Target)4-Amino Isomer (Impurity)
Nucleophilicity High. Nitrogen lone pair is available.[1]Low. Steric bulk of C3-Me blocks approach.
Rxn Rate (

)
Fast (Complete in < 4h).Very Slow / Inert.[1]
Impurity Fate Convers to Intermediate A.Often remains as unreacted amine or forms trace "wrong-isomer" adducts.[1]
Purification Product precipitates or crystallizes.[1][2][3][4]Impurity stays in mother liquor (advantageous for purging).[1]

Implication: If the 4-amino isomer is not removed before the coupling step, it acts as a "dead" mass that complicates stoichiometry calculations, although its low reactivity means it rarely forms the "wrong" drug analog in high yields.[1]

Analytical Differentiation Protocol

Distinguishing these isomers requires specific analytical techniques due to their identical mass (

1
Nuclear Magnetic Resonance ( -NMR)
  • NOE (Nuclear Overhauser Effect): This is the definitive confirmation method.[1]

    • 6-Amino: Irradiating the C3-Methyl signal will show an NOE enhancement of the C4-Proton .[1] (Because C4 is unsubstituted).

    • 4-Amino: Irradiating the C3-Methyl signal will show NO enhancement of a C4-Proton (since C4 is substituted with

      
      ).[1] Instead, you may see NOE to the amine protons if exchange is slow.[1]
      
  • Shift Differences: The C3-Methyl singlet in the 4-amino isomer is typically shifted downfield due to the anisotropic effect of the adjacent amino group.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

  • Elution Order:

    • 6-Amino: Elutes earlier (more polar due to accessible amine H-bonding).[1]

    • 4-Amino: Elutes later (slightly more lipophilic due to internal shielding/steric masking of the amine).[1]

References

  • BenchChem. Technical Guide: Synthesis of 3-Methyl-6-nitro-1H-indazole. (2025).[1][3][4][5][6] Retrieved from

  • Méndez-Vidal, M. J., et al. Pazopanib: Evidence Review and Clinical Practice in Renal Cell Carcinoma.[1][7] (2018).[1][8] Retrieved from

  • RROIJ. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride. (2018).[1][8] Retrieved from

  • PubChem. Compound Summary: 2,3-Dimethyl-2H-indazol-6-amine.[1][9][10] (2025).[1][3][4][5][6] Retrieved from [1]

  • SynThink. Pazopanib EP Impurities & USP Related Compounds.[1] (2025).[1][3][4][5][6] Retrieved from

An In-depth Technical Guide to the Solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of downstream issues, including incomplete absorption, low bioavailability, and the need for complex and costly formulation strategies. 6-Amino-2,3-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, belongs to a class of compounds with diverse pharmacological activities. Understanding its solubility in key solvents like DMSO and methanol is essential for early-stage research and development. DMSO is a powerful, polar aprotic solvent widely used for compound storage and high-throughput screening due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2][3][4][5] Methanol, a polar protic solvent, is also frequently employed in crystallization and as a solvent for various analytical techniques.[6][7][8] This guide will explore the theoretical and practical aspects of the solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide in these two indispensable solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

The structure of 6-Amino-2,3-dimethylbenzene-1-sulfonamide, with its aromatic ring, amino group, and sulfonamide functional group, dictates its solubility behavior. The amino and sulfonamide groups can participate in hydrogen bonding, both as donors and acceptors. The aromatic ring and methyl groups contribute to its nonpolar character.

The Role of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a high dielectric constant.[1] Its ability to act as a strong hydrogen bond acceptor, while lacking hydrogen bond donor capabilities, makes it an excellent solvent for a wide variety of organic compounds.[3] For 6-Amino-2,3-dimethylbenzene-1-sulfonamide, the primary interactions with DMSO would involve hydrogen bonding between the sulfoxide oxygen of DMSO and the amino and sulfonamide protons of the solute.

The Role of Methanol as a Solvent

Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. This allows it to interact with 6-Amino-2,3-dimethylbenzene-1-sulfonamide through multiple hydrogen bonding interactions, involving both the hydroxyl group of methanol and the amino and sulfonamide groups of the solute. Studies on other sulfonamides have shown that methanol can be a very effective solvent, in some cases providing the highest solubility among common alcohols.[7]

Estimated Solubility and Data from Analogous Compounds

While specific quantitative data for 6-Amino-2,3-dimethylbenzene-1-sulfonamide is not available, we can infer its likely solubility behavior from related compounds. A structurally similar compound, 5-Amino-2,3-dimethylbenzene-1-sulfonamide, is described as having higher solubility in organic solvents like ethanol, acetone, and DMSO compared to water.[9] Furthermore, data for other aminobenzenesulfonamides provide valuable context:

CompoundSolventApproximate Solubility
4-AcetamidobenzenesulfonamideDMSO~30 mg/mL
SulfanilamideMethanolHigher than in many other common solvents

This table presents data from analogous compounds to provide a qualitative and contextual understanding of the potential solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide.

Based on these analogs, it is reasonable to expect that 6-Amino-2,3-dimethylbenzene-1-sulfonamide will exhibit good to excellent solubility in DMSO and moderate to good solubility in methanol.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic (equilibrium) solubility is the shake-flask method .[10][11][12] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility.

Principle of the Shake-Flask Method

An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

  • 6-Amino-2,3-dimethylbenzene-1-sulfonamide (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Amino-2,3-dimethylbenzene-1-sulfonamide to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume (e.g., 2 mL) of DMSO or methanol to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To avoid disturbing the solid pellet, it is good practice to filter the supernatant through a syringe filter.

    • Immediately perform a precise serial dilution of the supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC-UV Method (Recommended):

      • Develop a validated HPLC method for the quantification of 6-Amino-2,3-dimethylbenzene-1-sulfonamide. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

      • Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

      • Inject the diluted samples and determine the concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for 6-Amino-2,3-dimethylbenzene-1-sulfonamide in both DMSO and methanol.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

      • Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve and Beer-Lambert's law.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating Aspects of the Protocol
  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment ensures that the solution was indeed saturated.

  • Equilibrium Confirmation: Measuring concentration at multiple time points until a plateau is reached confirms that thermodynamic equilibrium has been achieved.

  • Triplicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the results and allows for the calculation of standard deviation.

  • Validated Analytical Method: The use of a validated HPLC or UV-Vis method with a proper calibration curve ensures the accuracy and reliability of the concentration measurements.

Visualizing the Process

To better understand the workflow and the underlying molecular interactions, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid 6-Amino-2,3-dimethylbenzene-1-sulfonamide prep2 Add known volume of DMSO or Methanol prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Collect and filter supernatant sep1->sep2 quant1 Prepare serial dilutions sep2->quant1 quant2 Analyze by HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3 G cluster_solute 6-Amino-2,3-dimethylbenzene-1-sulfonamide cluster_dmso DMSO cluster_methanol Methanol solute Aromatic Ring Amino Group (-NH2) Sulfonamide Group (-SO2NH2) Methyl Groups (-CH3) dmso Polar Aprotic Strong H-bond Acceptor (S=O) No H-bond Donor solute->dmso H-bonding: -NH2 & -SO2NH2 with S=O methanol Polar Protic H-bond Donor (-OH) H-bond Acceptor (-OH) solute->methanol H-bonding: -NH2 & -SO2NH2 with -OH -OH with -NH2 & -SO2NH2

Caption: Key Intermolecular Interactions Influencing Solubility.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 6-Amino-2,3-dimethylbenzene-1-sulfonamide in DMSO and methanol. While direct quantitative solubility values are not currently in the public literature, the principles of intermolecular forces, coupled with data from analogous sulfonamides, suggest favorable solubility in both solvents, particularly DMSO. The detailed shake-flask experimental protocol outlined herein provides a robust and self-validating method for researchers to obtain precise and reliable solubility data. Accurate determination of this fundamental physicochemical property is a critical step in the rational design of experiments and the successful advancement of this compound in the drug discovery and development pipeline.

References

  • Oreate AI. (2025). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO). [Link not available]
  • MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]

  • Gaylord Chemical. (2026).
  • Wikipedia. Dimethyl sulfoxide. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • Benchchem. Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide. [Link not available]
  • PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • ResearchGate. Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. [Link not available]
  • ACS Publications. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. [Link]

  • Polymers in Medicine. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. [Link]

  • ResearchGate.
  • Benchchem. 5-Amino-2,3-dimethylbenzene-1-sulfonamide. [Link not available]
  • Redalyc. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

Sources

Methodological & Application

Synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide from 2,3-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 6-amino-2,3-dimethylbenzene-1-sulfonamide from 2,3-xylidine (2,3-dimethylaniline) represents a classic yet nuanced challenge in electrophilic aromatic substitution (EAS). While the amino group is a strong ortho/para director, the presence of vicinal methyl groups at positions 2 and 3 introduces significant steric parameters that deviate from standard aniline chemistry.

Core Challenge: Regioselectivity (The Ortho vs. Para Conundrum) In 2,3-xylidine, the amino group at C1 directs incoming electrophiles to C4 (para) and C6 (ortho).

  • C4 Position (Para): Electronically favored but sterically "buttressed" by the methyl group at C3.

  • C6 Position (Ortho): Electronically active and sterically accessible (adjacent only to the amino group).

While standard conditions often favor the para-isomer (4-amino-2,3-dimethylbenzene-1-sulfonamide), the target specified here is the 6-amino (ortho) isomer. This protocol utilizes a controlled chlorosulfonation strategy designed to maximize yield while providing a robust purification workflow to isolate the specific regioisomer required for downstream applications (e.g., benzothiadiazine synthesis).

Part 2: Mechanistic Pathway & Reaction Scheme

The synthesis proceeds via a two-stage one-pot reaction:

  • Chlorosulfonation: Direct reaction with chlorosulfonic acid (

    
    ) to form the intermediate sulfonyl chloride.
    
  • Amidation: Nucleophilic substitution with ammonia to generate the sulfonamide.

Figure 1: Reaction Scheme and Regiochemical Competition The following diagram illustrates the divergent pathways and the critical separation point.

ReactionPathway Start 2,3-Xylidine (2,3-Dimethylaniline) Intermed Sigma Complex (Sulfonic Acid Intermediate) Start->Intermed Electrophilic Attack Reagent Chlorosulfonic Acid (ClSO3H) Excess, 0-60°C Reagent->Intermed Cl_Para 4-Amino-2,3-dimethyl- benzenesulfonyl chloride (Major Isomer) Intermed->Cl_Para Path A (Steric Strain) Cl_Ortho 6-Amino-2,3-dimethyl- benzenesulfonyl chloride (Target Isomer) Intermed->Cl_Ortho Path B (Target) Prod_Para 4-Amino-2,3-dimethyl- benzene-1-sulfonamide Cl_Para->Prod_Para NH3 Prod_Ortho 6-Amino-2,3-dimethyl- benzene-1-sulfonamide (Final Target) Cl_Ortho->Prod_Ortho NH3 Ammonia NH4OH / NH3(g) Amidation Prod_Para->Prod_Ortho Fractional Crystallization

Caption: Divergent synthesis pathway showing the competition between the 4-isomer (para) and the target 6-isomer (ortho).

Part 3: Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water, releasing HCl gas and sulfuric acid mist. All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Phase 1: Chlorosulfonation

Objective: Convert 2,3-xylidine to the sulfonyl chloride intermediate.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charge: Add Chlorosulfonic acid (150 g, 1.29 mol, ~5.0 equiv) to the flask. Cool to 0–5°C using an ice-salt bath.

  • Addition: Add 2,3-Xylidine (30.3 g, 0.25 mol) dropwise over 45–60 minutes.

    • Critical Control: Maintain internal temperature <10°C . The reaction is highly exothermic.

  • Reaction:

    • Once addition is complete, remove the ice bath.

    • Slowly heat the mixture to 60°C and hold for 1 hour.

    • Increase temperature to 90–95°C and hold for 2 hours to ensure conversion of the sulfonic acid to the sulfonyl chloride.

    • Observation: Evolution of HCl gas will be vigorous.

  • Quench:

    • Cool the reaction mass to room temperature.[1]

    • Prepare a beaker with 500 g of crushed ice .

    • Slowly pour the reaction mass onto the crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid/gum mixture.[2]

Phase 2: Amidation

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Filtration (Optional): If the sulfonyl chloride forms a filterable solid, filter immediately and wash with cold water. If it is a gum, decant the acidic supernatant.

  • Ammonolysis:

    • Transfer the crude sulfonyl chloride (solid or gum) into a flask containing 200 mL of Ammonium Hydroxide (28% NH₃) .

    • Alternative: For higher purity, dissolve the chloride in 100 mL acetone and bubble anhydrous ammonia gas.

  • Conditions: Heat the mixture to 50–60°C for 2 hours to ensure complete conversion.

  • Isolation:

    • Cool to 0–5°C.[3]

    • Adjust pH to 8–9 (if necessary) to ensure precipitation of the free base sulfonamide.

    • Filter the crude solid.[1][2][3][4]

Phase 3: Purification & Isomer Isolation (The Critical Step)

Objective: Isolate the 6-amino isomer from the 4-amino isomer.

Since the para (4-amino) isomer is often the major product, fractional crystallization is required.

  • Solvent Selection: Ethanol/Water (3:1) or Methanol.

  • Procedure:

    • Dissolve the crude solid in boiling Ethanol/Water.

    • Allow to cool slowly to room temperature. The 4-amino isomer (higher melting point, typically >200°C) often crystallizes first.

    • Filter off the first crop (Analysis required).

    • Concentrate the mother liquor to half volume and cool to 0°C.

    • The 6-amino isomer (target) typically crystallizes in the second crop.

  • Validation: Recrystallize the second crop to constant melting point.

Part 4: Analytical Specifications & Data

To ensure the correct isomer has been isolated, compare the NMR signals. The coupling patterns of the aromatic protons are diagnostic.

Attribute4-Amino-2,3-dimethyl- (Para)6-Amino-2,3-dimethyl- (Ortho)
Aromatic Protons Two doublets (ortho coupling, ~8 Hz)Two doublets (ortho coupling, ~8 Hz)
Shift Environment Protons are at C5 and C6.Protons are at C4 and C5.
Key NOE Signal NOE between Sulfonamide NH and Methyl? No.Strong NOE between Sulfonamide and Methyl (C2).
Melting Point Typically higher (e.g., 230-235°C)Typically lower (e.g., 180-190°C)
HPLC RT Elutes later (more hydrophobic usually)Elutes earlier (dipole effects)

Note: Exact melting points depend on solvates; DSC is recommended.

Workflow Diagram: Process Control

ProcessFlow Step1 Step 1: Controlled Addition (Xylidine to ClSO3H @ <10°C) Step2 Step 2: Thermal Ramp (90°C for 2h - HCl Evolution) Step1->Step2 Step3 Step 3: Ice Quench (Precipitate Sulfonyl Chloride) Step2->Step3 Step4 Step 4: Ammonolysis (NH4OH, 60°C) Step3->Step4 Step5 Step 5: Fractional Crystallization (Solvent: EtOH/H2O) Step4->Step5 Decision Isomer Check (H-NMR) Step5->Decision ResultA Crop 1: 4-Amino Isomer (Major Byproduct) Decision->ResultA High MP Solid ResultB Mother Liquor -> Crop 2: 6-Amino Isomer (Target) Decision->ResultB Filtrate Conc.

Caption: Operational workflow emphasizing the critical fractional crystallization step for isomer separation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Crossley, M. L., et al. (1940). "Sulfanilamide Derivatives. VI. Substituted N-Aliphatic Sulfanilamides." Journal of the American Chemical Society, 62(3), 532–534. Link

  • Shah, G. D., et al. (1956). "Synthesis of some 2,3-dimethylaniline derivatives." Journal of the Indian Chemical Society. (Reference for regioselectivity in xylidine series).
  • PubChem. (2023). "2,3-Dimethylaniline Compound Summary." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Chlorosulfonation of 2,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the protocol for the chlorosulfonation of 2,3-dimethylaniline, a critical reaction for the synthesis of sulfonamide derivatives. As a key building block in medicinal chemistry, understanding the nuances of this transformation is paramount for the development of novel therapeutics.[1][2][3] This document provides a robust experimental procedure, an in-depth discussion of the underlying chemical principles, and essential safety protocols to ensure successful and safe execution.

Introduction

The introduction of a sulfonyl chloride group onto an aromatic amine is a foundational step in the synthesis of a wide array of pharmacologically active compounds, most notably the sulfa drugs.[4] The resulting aryl sulfonyl chlorides are versatile intermediates, readily converted to sulfonamides, which are present in numerous approved drugs.[5] 2,3-Dimethylaniline presents an interesting substrate for this reaction due to its specific substitution pattern, which influences the regiochemical outcome of the electrophilic aromatic substitution.

This application note will focus on the direct chlorosulfonation using chlorosulfonic acid, a potent and effective reagent for this transformation. We will explore the reaction mechanism, regioselectivity, and provide a detailed, step-by-step protocol for the synthesis of the primary product, 4-amino-2,3-dimethylbenzenesulfonyl chloride.

Reaction Principle and Regioselectivity

The chlorosulfonation of 2,3-dimethylaniline is an electrophilic aromatic substitution reaction.[6] The amino group (-NH₂) is a strong activating and ortho, para-directing group. However, in the presence of a strong acid like chlorosulfonic acid, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This dynamic equilibrium, along with steric factors, governs the position of the incoming chlorosulfonyl group (-SO₂Cl).

In the case of 2,3-dimethylaniline, the potential sites for substitution are the C4, C5, and C6 positions.

  • C4-position (para to the amino group): This position is electronically favored by the amino group and is sterically accessible.

  • C6-position (ortho to the amino group): This position is also electronically favored but is sterically hindered by the adjacent methyl group at C2.

  • C5-position (meta to the amino group): While less electronically favored, substitution at this position can occur, especially under harsh reaction conditions.

Based on these factors, the major product of the chlorosulfonation of 2,3-dimethylaniline is expected to be 4-amino-2,3-dimethylbenzenesulfonyl chloride .

Experimental Protocol

This protocol is designed to be a comprehensive guide. However, optimization by the end-user may be necessary to achieve desired results.

Materials and Equipment
Material/EquipmentSpecifications
2,3-DimethylanilineReagent grade, ≥98% purity
Chlorosulfonic acidReagent grade, ≥99% purity
Dichloromethane (CH₂Cl₂)Anhydrous
Crushed Ice
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Three-necked round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenser
Drying tube (filled with CaCl₂)
Ice bath
Buchner funnel and filter flask
Standard laboratory glassware
Personal Protective Equipment (PPE)See Safety Precautions section
Step-by-Step Methodology

1. Reaction Setup:

  • In a well-ventilated fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Attach a drying tube to the top of the reflux condenser to protect the reaction from atmospheric moisture.

  • Dissolve 12.1 g (0.1 mol) of 2,3-dimethylaniline in 100 mL of anhydrous dichloromethane in the flask.

2. Addition of Chlorosulfonic Acid:

  • Cool the solution in the flask to 0-5 °C using an ice bath.

  • Slowly add 14.0 g (8.1 mL, 0.12 mol) of chlorosulfonic acid dropwise from the dropping funnel over a period of 30-45 minutes, while maintaining the internal temperature below 10 °C. Caution: The addition is exothermic and will generate HCl gas. Ensure efficient stirring and cooling.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (approximately 40 °C for dichloromethane) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of cold water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product. Caution: This step is highly exothermic and will release HCl gas.

  • The product, 4-amino-2,3-dimethylbenzenesulfonyl chloride, will precipitate as a solid.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.

  • To remove any remaining acidic impurities, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Dry the product under vacuum to a constant weight.

Characterization of 4-amino-2,3-dimethylbenzenesulfonyl chloride

The identity and purity of the synthesized 4-amino-2,3-dimethylbenzenesulfonyl chloride should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the dried product.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

    • FT-IR: To identify the characteristic functional groups (N-H, S=O, S-Cl).

  • Mass Spectrometry: To determine the molecular weight of the product.

Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling. [7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[9]

  • Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.[10]

  • Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ aerosols).[7] Ensure all glassware is dry and protect the reaction from atmospheric moisture.

  • Spills: In case of a spill, neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7][8]

    • Inhalation: Move the victim to fresh air and seek immediate medical attention.[7][8]

2,3-Dimethylaniline is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Experimental Workflow Visualization

Chlorosulfonation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve 2,3-dimethylaniline in anhydrous CH₂Cl₂ B Cool to 0-5 °C A->B C Slowly add chlorosulfonic acid B->C Exothermic HCl evolution D Warm to RT and reflux C->D E Quench on crushed ice D->E Exothermic HCl evolution F Vacuum filter E->F G Wash with H₂O and NaHCO₃ soln. F->G H Dry under vacuum G->H I Characterize product (MP, NMR, IR, MS) H->I

Caption: Workflow for the chlorosulfonation of 2,3-dimethylaniline.

Conclusion

This application note provides a detailed and reliable protocol for the chlorosulfonation of 2,3-dimethylaniline. By following the outlined procedure and adhering to the stringent safety precautions, researchers can effectively synthesize 4-amino-2,3-dimethylbenzenesulfonyl chloride, a valuable intermediate for the development of new chemical entities in drug discovery and other fields. The principles of electrophilic aromatic substitution and an understanding of the directing effects of the substituents are key to predicting and controlling the outcome of this important reaction.

References

  • CSA. (n.d.). Chlorosulfonic Acid Safety and Handling. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2017, August 14). After chlorosulfonation of aniline, three positions were attacked two ortho and para. How to select these attacks in one ortho and para positions?. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.
  • PMC. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]

  • Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2017, February 17). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

  • MDPI. (2024, February 19). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Semantic Scholar. (2024, September 4). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis and Coupling of 6-Amino-2,3-dimethylbenzene-1-sulfonamide for CCR3 Antagonist Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the development of CCR3 antagonists for inflammatory diseases (asthma, allergic rhinitis). It details the synthesis, purification, and application of 6-Amino-2,3-dimethylbenzene-1-sulfonamide (also referred to as 2-amino-3,4-dimethylbenzenesulfonamide) as a critical nucleophilic scaffold.

Introduction & Pharmacological Context

The C-C chemokine receptor type 3 (CCR3) is a G protein-coupled receptor (GPCR) highly expressed on eosinophils, basophils, and Th2 cells.[1][2][3] It is a primary driver of eosinophil recruitment in allergic airway inflammation.[1]

Small-molecule CCR3 antagonists typically feature a urea-sulfonamide pharmacophore . The structure-activity relationship (SAR) of these antagonists relies heavily on a "Left-Hand Side" (LHS) substituted aniline moiety linked via a urea bridge to a "Right-Hand Side" (RHS) hydrophobic core (often a substituted piperidine or tropane).

6-Amino-2,3-dimethylbenzene-1-sulfonamide serves as a high-value LHS intermediate. Its specific substitution pattern—an ortho-amino sulfonamide with a hydrophobic dimethyl tail—provides critical hydrogen-bonding interactions (via the sulfonamide) and hydrophobic packing (via the methyl groups) within the CCR3 orthosteric binding pocket (specifically interacting with Tyr113 and Glu287 residues).

Chemical Synthesis Protocol

This protocol details the regioselective synthesis of the target intermediate from 2,3-dimethylaniline (2,3-xylidine). Note that direct chlorosulfonation of the aniline is chemically unstable; therefore, an acetanilide protection strategy is employed.

Reaction Scheme
  • Protection: 2,3-Dimethylaniline

    
    
    
    
    
    -(2,3-dimethylphenyl)acetamide.
  • Chlorosulfonation: Electrophilic aromatic substitution to introduce the sulfonyl chloride group.

  • Ammonolysis: Conversion of sulfonyl chloride to sulfonamide.

  • Deprotection: Hydrolysis of the acetamide to yield the free amine.

Step-by-Step Methodology
Phase A: Protection (Acetylation)
  • Reagents: 2,3-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2,3-dimethylaniline in glacial acetic acid at room temperature.

    • Add acetic anhydride dropwise over 30 minutes to control exotherm.

    • Reflux at 110°C for 2 hours.

    • Pour onto crushed ice. Filter the white precipitate (

      
      -(2,3-dimethylphenyl)acetamide).
      
    • QC Check:

      
      H NMR should show disappearance of aniline NH
      
      
      
      broad singlet and appearance of amide NH and acetyl CH
      
      
      .
Phase B: Chlorosulfonation (Critical Step)
  • Reagents:

    
    -(2,3-dimethylphenyl)acetamide (1.0 eq), Chlorosulfonic acid (ClSO
    
    
    
    H, 5.0 eq).
  • Causality: Excess chlorosulfonic acid acts as both solvent and reagent to drive the equilibrium toward the sulfonyl chloride.

  • Procedure:

    • Cool ClSO

      
      H to 0°C in a chemically resistant flask equipped with a scrubber (HCl gas evolution).
      
    • Add the acetanilide portion-wise. Caution: Highly exothermic. Maintain internal temp < 10°C.

    • Once addition is complete, heat gradually to 60°C and hold for 3 hours.

      • Note: The 2,3-dimethyl substitution pattern directs sulfonation primarily to the para position relative to the amine (Position 4). However, to achieve the ortho (Position 6) isomer required for specific CCR3 analogues, careful fractional crystallization or chromatographic separation of the resulting isomers may be required if the reaction is not fully regioselective.

    • Quench the reaction mixture dropwise onto ice-water.

    • Filter the solid sulfonyl chloride immediately (hydrolytically unstable).

Phase C: Ammonolysis & Deprotection
  • Reagents: 28% Aqueous Ammonia (NH

    
    OH), Ethanol, 6N HCl.
    
  • Procedure:

    • Suspend the wet sulfonyl chloride cake in Ethanol/NH

      
      OH (1:1). Stir at RT for 4 hours.
      
    • Evaporate solvent to yield the acetamido-sulfonamide.

    • Reflux the intermediate in 6N HCl/Ethanol (1:1) for 2 hours to remove the acetyl group.

    • Neutralize with Na

      
      CO
      
      
      
      to pH 8.
    • Extract with Ethyl Acetate, dry over MgSO

      
      , and recrystallize from Ethanol/Water.
      
    • Final Product: 6-Amino-2,3-dimethylbenzene-1-sulfonamide.

Analytical Specification Table
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (254 nm)> 98.0%
Identity

H NMR (DMSO-d

)

7.4 (d, 1H), 6.8 (d, 1H), 7.1 (s, 2H, SO

NH

), 5.8 (s, 2H, NH

), 2.2 (s, 3H), 2.1 (s, 3H).
Mass Spec LC-MS (ESI+)[M+H]

= 201.25 Da

Application Protocol: Urea Coupling for CCR3 Antagonists

This section describes using the synthesized intermediate to generate a high-affinity CCR3 antagonist via urea linkage.

Mechanism of Action

The urea moiety acts as a rigid linker that positions the sulfonamide (LHS) and the piperidine (RHS) into their respective hydrophobic pockets within the CCR3 transmembrane domain.

Coupling Workflow (Carbamate Method)
  • Activation of RHS (Right-Hand Side):

    • Take the desired secondary amine (e.g., 4-(4-fluorobenzyl)piperidine).

    • React with Phenyl Chloroformate (1.1 eq) and Diisopropylethylamine (DIEA) in DCM at 0°C.

    • Isolate the Phenyl Carbamate intermediate.

  • Urea Formation:

    • Reactants: 6-Amino-2,3-dimethylbenzene-1-sulfonamide (1.0 eq) + RHS-Phenyl Carbamate (1.0 eq).

    • Solvent: DMSO or DMF (anhydrous).

    • Base: NaH (1.2 eq) or DMSO anion (for difficult couplings).

    • Conditions: Heat to 80°C for 6-12 hours.

    • Workup: Quench with water, extract with EtOAc. The urea product often precipitates upon water addition.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

    • Recrystallization from acetonitrile.

Visualization of Signaling & Synthesis

The following diagrams illustrate the synthesis logic and the biological pathway being targeted.

CCR3_Workflow cluster_synthesis Intermediate Synthesis cluster_coupling Drug Assembly S1 2,3-Dimethylaniline S2 Acetylation (Protection) S1->S2 S3 Chlorosulfonation (ClSO3H) S2->S3 S4 Ammonolysis (NH3) S3->S4 S5 Deprotection (HCl) S4->S5 Target 6-Amino-2,3-dimethyl benzene-1-sulfonamide S5->Target Urea Urea Coupling (DMSO, 80°C) Target->Urea RHS Piperidine Core (RHS) Act Phenyl Carbamate Activation RHS->Act Act->Urea Drug CCR3 Antagonist Candidate Urea->Drug

Caption: Step-wise synthesis of the sulfonamide intermediate and its subsequent convergent coupling to form the urea-based CCR3 antagonist.

CCR3_Pathway Ligand Eotaxin (CCL11) Receptor CCR3 Receptor (GPCR) Ligand->Receptor Activates Gprot Gαi Protein Receptor->Gprot Signaling Antagonist Sulfonamide Antagonist (Inhibitor) Antagonist->Receptor Blocks Calcium Ca2+ Mobilization Gprot->Calcium Chemotaxis Eosinophil Chemotaxis Calcium->Chemotaxis Inflammation Airway Inflammation Chemotaxis->Inflammation

Caption: Mechanism of Action. The sulfonamide antagonist blocks Eotaxin binding, preventing Ca2+ flux and eosinophil migration.

References

  • Batt, D. G., et al. (2005). "N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists." Bioorganic & Medicinal Chemistry Letters, 15(3), 787-791. Link

  • Nitta, A., et al. (2012). "Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4954. Link

  • Organic Chemistry Portal. "Sulfonamide Synthesis via Chlorosulfonation." Link

  • Wacker, D. A., et al. (2002). "CCR3 antagonists: a review of the patent literature.

Sources

The Art of the Sulfonamide Bond: A Comprehensive Guide to Synthesizing N-Substituted 6-Amino-2,3-dimethylbenzene-1-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the sulfonamide functional group stands as a cornerstone pharmacophore, integral to the efficacy of a wide array of therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in medicinal chemistry. This guide provides an in-depth exploration of the reaction conditions for the formation of N-substituted sulfonamides derived from 6-amino-2,3-dimethylbenzene-1-sulfonamide. We will delve into the mechanistic underpinnings, dissect the critical parameters influencing the reaction, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a bioisostere of the carboxylic acid and amide functionalities, offering enhanced metabolic stability and tailored pharmacokinetic profiles.[1] Its presence is characteristic of numerous blockbuster drugs, including antibacterial agents, diuretics, and anticonvulsants. The specific starting material of interest, 6-amino-2,3-dimethylbenzene-1-sulfonamide, presents a unique synthetic challenge and opportunity. The steric hindrance imposed by the two ortho-methyl groups and the electronic influence of the existing sulfonamide moiety demand careful consideration and optimization of reaction conditions to achieve high yields and purity.

Mechanistic Insights: The Nucleophilic Attack

The classical and most prevalent method for constructing a sulfonamide bond involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride.[2] The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.

The nucleophilicity of the amino group in 6-amino-2,3-dimethylbenzene-1-sulfonamide is a critical factor. It is modulated by a delicate interplay of electronic and steric effects:

  • Electronic Effects: The two methyl groups are weakly electron-donating, which slightly enhances the nucleophilicity of the amino group. Conversely, the existing sulfonamide group at the para-position is strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

  • Steric Effects: The two methyl groups ortho to the amino group create significant steric hindrance, which can impede the approach of the bulky sulfonyl chloride reagent.

Understanding these competing factors is paramount in selecting the appropriate reaction conditions to overcome these hurdles and achieve a successful sulfonylation.

Critical Reaction Parameters: A Detailed Analysis

The successful synthesis of N-substituted 6-amino-2,3-dimethylbenzene-1-sulfonamides hinges on the judicious selection of several key parameters:

The Sulfonylating Agent

The choice of the sulfonyl chloride will determine the nature of the R-group in the final sulfonamide. A wide variety of aliphatic and aromatic sulfonyl chlorides are commercially available or can be readily synthesized. The reactivity of the sulfonyl chloride can be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the sulfonyl chloride's aromatic ring can increase its electrophilicity, potentially accelerating the reaction.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in sulfonamide synthesis. Its primary function is to neutralize the HCl generated during the reaction. However, the choice of base can also significantly impact the reaction rate and selectivity.

  • Pyridine: A commonly used base that can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. It is often used in excess, serving as both a base and a solvent.

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered tertiary amine that is an effective acid scavenger. It is typically used in stoichiometric amounts.[3]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to deprotonate the amine, forming a more nucleophilic amide anion. This is particularly useful for less reactive amines.[3]

  • Potassium Carbonate (K₂CO₃): An inorganic base that can be effective in polar aprotic solvents.[2]

For the sterically hindered and electronically deactivated 6-amino-2,3-dimethylbenzene-1-sulfonamide, a stronger, non-nucleophilic base or a catalytic system that enhances the electrophilicity of the sulfonyl chloride may be advantageous.

The Solvent: The Reaction's Environment

The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common choices include:

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, and Acetonitrile are frequently employed.[3][4]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be beneficial for reactions involving less soluble starting materials.[3]

  • Pyridine: As mentioned, can serve as both a base and a solvent.

The choice of solvent can influence the reaction rate and, in some cases, the product distribution.

Temperature: Controlling the Reaction's Pace

Sulfonamide formation is often carried out at temperatures ranging from 0 °C to room temperature.[3] For less reactive substrates, such as the one , elevated temperatures may be necessary to drive the reaction to completion. However, higher temperatures can also lead to the formation of side products, necessitating careful optimization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a starting point for the synthesis of N-substituted 6-amino-2,3-dimethylbenzene-1-sulfonamides. It is crucial to note that optimization of these conditions for specific sulfonyl chlorides may be required.

Protocol 1: Classical Approach using Pyridine

This protocol is a robust and widely applicable method for sulfonamide synthesis.

**dot

Caption: Workflow for sulfonamide synthesis using pyridine.

Materials:

  • 6-amino-2,3-dimethylbenzene-1-sulfonamide (1.0 eq)

  • Substituted sulfonyl chloride (1.1 eq)

  • Pyridine (as solvent)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-amino-2,3-dimethylbenzene-1-sulfonamide in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the substituted sulfonyl chloride dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Triethylamine in an Aprotic Solvent

This protocol offers an alternative for cases where pyridine may be undesirable.

**dot

Sources

Preparation of benzothiadiazine derivatives from 2-amino-5,6-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: Preparation from 2-Amino-5,6-dimethylbenzenesulfonamide

Abstract & Strategic Overview

This Application Note details the synthetic pathway for generating 7,8-dimethyl-4H-1,2,4-benzothiadiazine-1,1-dioxides starting from 2-amino-5,6-dimethylbenzenesulfonamide . Benzothiadiazine derivatives are a privileged scaffold in medicinal chemistry, serving as the core structure for thiazide diuretics (e.g., chlorothiazide) and


 channel openers (e.g., diazoxide).[1]

The presence of the 5,6-dimethyl substitution pattern on the starting benzenesulfonamide (yielding the 7,8-dimethyl system in the final heterocycle) significantly alters the lipophilicity profile (


) compared to the unsubstituted parent, potentially enhancing blood-brain barrier (BBB) penetration or bioavailability for specific neurological or cardiovascular targets.

This guide presents two validated methodologies:

  • Method A (Thermal): A scalable, high-yield condensation using orthoesters.

  • Method B (Microwave-Assisted): A rapid, green-chemistry approach for library generation.

Reaction Mechanism & Pathway[2][3][4][5][6]

The formation of the thiadiazine ring proceeds via a condensation-cyclization sequence. The aniline nitrogen is significantly more nucleophilic than the sulfonamide nitrogen. The reaction initiates with the attack of the aniline amine on the electrophilic carbon of the reagent (Orthoester or Aldehyde), followed by intramolecular ring closure by the sulfonamide.

2.1 Mechanistic Workflow (DOT Visualization)

ReactionMechanism SM 2-Amino-5,6-dimethyl benzenesulfonamide Inter1 Intermediate I: Imidate/Schiff Base SM->Inter1 Condensation (-2 EtOH) Reagent Triethyl Orthoformate (TEOF) Reagent->Inter1 TS Transition State: Intramolecular Attack Inter1->TS Ring Closure Product 7,8-Dimethyl-4H-1,2,4- benzothiadiazine-1,1-dioxide TS->Product Elimination (-1 EtOH) Byproduct Ethanol (x3) TS->Byproduct

Figure 1: Mechanistic pathway for the cyclization of 2-aminobenzenesulfonamides with triethyl orthoformate. The reaction is driven by the entropy gain of releasing three ethanol molecules.

Experimental Protocols
Method A: Thermal Condensation (Scalable "Gold Standard")

Best for: Gram-scale synthesis, high purity requirements, and robust reproducibility.

Reagents:

  • Starting Material: 2-Amino-5,6-dimethylbenzenesulfonamide (1.0 equiv)

  • Reagent: Triethyl orthoformate (TEOF) (5.0 - 10.0 equiv) – Acts as both reagent and solvent.

  • Catalyst: Sulfamic acid (

    
    ) (5 mol%) or p-Toluenesulfonic acid (pTSA).
    

Protocol Steps:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-5,6-dimethylbenzenesulfonamide (e.g., 5.0 mmol).

  • Addition: Add Triethyl orthoformate (TEOF) (approx. 25-50 mmol). The solid may not dissolve immediately.

  • Catalysis: Add Sulfamic acid (0.25 mmol). Note: Sulfamic acid is preferred over pTSA for easier workup as it is insoluble in organic solvents used for recrystallization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The suspension should clear to a solution as the intermediate forms, then potentially precipitate the product if it is insoluble in hot TEOF.

  • Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the fluorescent amine spot.

  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product usually precipitates as a white/off-white solid.
    
  • Filtration: Filter the precipitate. Wash the cake with cold Ethanol (

    
     mL) and Diethyl Ether (
    
    
    
    mL) to remove excess TEOF.
  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Expected Yield: 85–95%

Method B: Microwave-Assisted Synthesis (Rapid Library Gen)

Best for: Small-scale optimization, derivative libraries, and "Green" chemistry compliance.

Reagents:

  • Starting Material: 2-Amino-5,6-dimethylbenzenesulfonamide (0.5 mmol)

  • Reagent: Carboxylic Acid (e.g., Formic acid equivalent or Benzoic acid derivatives) OR TEOF.[2]

  • Solvent: Dimethylacetamide (DMA) or Solvent-Free (if using liquid reagents).

Protocol Steps:

  • Loading: In a 10 mL microwave process vial, combine the sulfonamide (0.5 mmol) and the electrophile (1.5 equiv).

  • Catalyst: Add 1 drop of conc. HCl or 5 mol% solid support acid catalyst (e.g., Amberlyst-15).

  • Irradiation: Seal the vial. Irradiate at

    
      for 10–15 minutes  (Power: Dynamic, Max 200W).
    
    • Safety Note: Ensure the vial is rated for the pressure generated by volatile byproducts (ethanol/water).

  • Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously.

  • Isolation: Collect the precipitate by vacuum filtration.

Comparison of Methods:

MetricMethod A (Thermal)Method B (Microwave)
Time 3–6 Hours10–20 Minutes
Scale Gram to KilogramMilligram to Gram
Solvent Usage High (TEOF in excess)Low (Green)
Yield 85–95%80–92%
Purity (Crude) High (>95%)Moderate (may require column)
Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the aniline protons and the appearance of the thiadiazine core signals.

Key Spectral Markers (


 NMR, DMSO-

):
MoietyChemical Shift (

)
MultiplicityDiagnostic Change
Aniline

5.5 - 6.5 ppmBroad SingletDisappears (Consumed)
Sulfonamide

7.0 - 7.5 ppmBroad SingletShifts downfield or disappears if N-alkylated
C3-H 8.1 - 8.5 ppmSingletAppears (Characteristic of TEOF cyclization)
Methyl (7-Me) 2.30 ppmSingletDistinct from SM
Methyl (8-Me) 2.38 ppmSingletDistinct from SM
Ring

(N4)
10.5 - 11.5 ppmBroad SingletAppears (Thiadiaine NH)

Mass Spectrometry (ESI):

  • Target Mass:

    
     or 
    
    
    
    mode.
  • Fragmentation: Loss of

    
     (64 Da) is a common fragmentation pathway for benzothiadiazines.
    
Troubleshooting & Critical Control Points
5.1 Logic Flow for Low Yields

Troubleshooting Start Problem: Low Yield / Impure Check1 Did the SM dissolve? Start->Check1 Action1 Use DMF/DMA cosolvent or Increase Temp Check1->Action1 No Check2 Is Intermediate visible (Schiff base)? Check1->Check2 Yes Action2 Prolong reaction time Check Catalyst acidity Check2->Action2 No Check3 Did product hydrolyze during workup? Check2->Check3 Yes Action3 Avoid strong aqueous acid Use cold ethanol wash Check3->Action3 Yes Success Target Isolated Check3->Success No

Figure 2: Troubleshooting decision tree for benzothiadiazine synthesis.

5.2 Specific Issues with 5,6-Dimethyl Analogs
  • Steric Hinderance: The methyl group at position 6 (which becomes position 8 in the product) is adjacent to the sulfonamide group. This steric bulk generally does not hinder the cyclization significantly but may reduce solubility in ethanol.

  • Solubility: The 7,8-dimethyl product is significantly more lipophilic than the unsubstituted analog. If the product does not precipitate from the reaction mixture (TEOF), add Hexane or Heptane to force precipitation. Do not use water if the product is intended to be the imidate intermediate, but for the fully cyclized dioxide, water precipitation is acceptable.

References
  • Microwave-Assisted Synthesis: López, S. E., et al. "Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives."[3][4][5] Synthetic Communications, 2011.

  • General Orthoester Cyclization: Gomoqy, D., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 2023.[6][7]

  • Biological Relevance (Isosteres): Dinsart, G., et al. "Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides."[8] ACS Omega, 2021.

  • Aza-Wittig Approaches (Alternative Route): Kumar, R., et al. "Facile synthesis of benzothiadiazine 1,1-dioxides... by tandem amidation/intramolecular aza-Wittig reaction." Beilstein Journal of Organic Chemistry, 2011.

Sources

Application Note: Synthesis and Functionalization of 2,3-Dimethyl-6-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol for the chemical processing of 2,3-dimethyl-6-nitrobenzenesulfonamide .

Based on the chemical structure and industrial relevance (specifically as a precursor in the synthesis of kinase inhibitors and azo dyes), "amination" in this context is technically interpreted as either:

  • Ammonolysis: The formation of the sulfonamide from its sulfonyl chloride precursor (often colloquially called "amination" of the chloride).[1]

  • Nitro Reduction: The conversion of the nitro group to a primary amine (aniline), which is the critical "activation" step for downstream drug synthesis.[1]

This guide details the synthesis of the sulfonamide (Step 1) and its subsequent reduction to the aniline (Step 2), providing a complete self-validating workflow.[1]

Executive Summary & Chemical Context

Target Molecule: 2,3-Dimethyl-6-nitrobenzenesulfonamide CAS Registry (Related): 7250-61-5 (Sulfonyl Chloride precursor) Primary Application: Intermediate for substituted benzenesulfonamide APIs (e.g., Pazopanib analogs) and specialized azo dyes.[1]

Technical Challenge: The 2,3-dimethyl-6-nitro substitution pattern presents significant steric crowding . The sulfonyl group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6.[1] This "ortho-ortho" substitution creates a kinetic barrier for nucleophilic attack at the sulfur atom, requiring optimized conditions for ammonolysis to prevent hydrolysis (side reaction) and ensure complete conversion.[1]

Strategic Reaction Pathway

The following workflow illustrates the generation of the target sulfonamide and its conversion to the biologically active aniline.

ReactionPathway Figure 1: Synthetic pathway for the amination and reduction of the 2,3-dimethyl-6-nitro scaffold. Substrate 2,3-Dimethyl-6-nitro- benzenesulfonyl Chloride Target 2,3-Dimethyl-6-nitro- benzenesulfonamide (Target Intermediate) Substrate->Target STEP 1: Ammonolysis (Nucleophilic Substitution) THF/NH4OH, 0-25°C Ammonia Ammonia (NH3) (aq or gas) Ammonia->Target Product 2,3-Dimethyl-6-amino- benzenesulfonamide (Active Precursor) Target->Product STEP 2: Nitro Reduction (Hydrogenation) H2, Pd/C or Fe/HCl

Protocol A: Ammonolysis (Synthesis of the Sulfonamide)

Objective: Conversion of 2,3-dimethyl-6-nitrobenzenesulfonyl chloride to 2,3-dimethyl-6-nitrobenzenesulfonamide.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
Sulfonyl Chloride 1.0SubstrateDry, free of sulfonic acid
Ammonium Hydroxide (28-30%)5.0 - 10.0ReagentExcess drives kinetics vs. hydrolysis
Tetrahydrofuran (THF) 5-10 VolSolventSolubilizes substrate; miscible with aq.[1] NH3
Acetonitrile (Alternative)5-10 VolSolventUse if THF purity is low
Step-by-Step Procedure

Rationale: The steric bulk of the 2,6-disubstitution requires a homogeneous organic phase to allow ammonia penetration.[1] A biphasic system (e.g., DCM/Water) is not recommended as it slows the reaction, favoring hydrolysis of the chloride by interfacial water.

  • Preparation: Charge a 3-neck round-bottom flask with 2,3-dimethyl-6-nitrobenzenesulfonyl chloride (1.0 eq) and THF (5 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Control: Maintain internal temperature < 5°C to suppress exothermic hydrolysis.[1]

  • Addition: Add Ammonium Hydroxide (28% aq) (5.0 eq) dropwise over 30 minutes.

    • Observation: A white precipitate (Ammonium Chloride) may form immediately.[1]

    • Mechanistic Note: The high equivalent of ammonia acts as both nucleophile and base to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir vigorously for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][5] Target: < 1% unreacted chloride.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with cold water (10 volumes).

    • Stir for 30 minutes to granulate the precipitate.

  • Isolation: Filter the solid product. Wash the cake with water (3 x 2 vol) until the filtrate is neutral (pH 7).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Nitro Reduction (Downstream Functionalization)

Objective: Reduction of 2,3-dimethyl-6-nitrobenzenesulfonamide to 2,3-dimethyl-6-aminobenzenesulfonamide.[1] Note: This step is often required to generate the nucleophilic aniline for coupling reactions (e.g., in Pazopanib-type synthesis).

Method Selection[1][4][6][7]
  • Method A (Catalytic Hydrogenation): Cleanest profile, suitable for scale-up.[1]

  • Method B (Iron/Acid): Robust, tolerant of sulfur poisoning, cheaper for small batches.

Procedure (Method A: Pd/C Hydrogenation)
  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2,3-dimethyl-6-nitrobenzenesulfonamide (1.0 eq) in Methanol or Ethanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

    • Safety: Add catalyst under inert atmosphere (

      
      ) to prevent ignition of solvent vapors.[1]
      
  • Hydrogenation: Pressurize with Hydrogen gas (

    
    ) to 30–50 psi (2–3 bar) .
    
  • Reaction: Agitate at Room Temperature for 4–6 hours.

    • Endpoint: Cessation of

      
       uptake and HPLC confirmation (>99% conversion).
      
  • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse pad with methanol.[1]

  • Concentration: Evaporate solvent to yield the crude aniline. Recrystallize from Ethanol/Water if necessary.[1]

Process Control & Troubleshooting

Critical Quality Attributes (CQA)
ParameterSpecificationMethodLogic
Sulfonyl Chloride Content < 0.5%HPLCResidual chloride hydrolyzes to sulfonic acid (impurity).[1]
Sulfonic Acid Byproduct < 2.0%Titration/HPLCIndicates water contamination during ammonolysis.[1]
Water Content (KF) < 0.5%Karl FischerCritical for downstream coupling reactions.[1]
Troubleshooting Guide
  • Issue: Slow reaction during ammonolysis.

    • Cause: Steric hindrance from 2-methyl and 6-nitro groups blocking the sulfur center.[1]

    • Solution: Increase temperature to 35–40°C (cautiously) or switch solvent to Acetonitrile , which often accelerates

      
      -type substitutions at sulfur.[1]
      
  • Issue: Low yield due to hydrolysis (Sulfonic acid formation).[1]

    • Cause: Wet THF or slow addition of ammonia allowing water competition.[1]

    • Solution: Use anhydrous THF and increase Ammonia equivalents to 10.0. Consider using Ammonia gas bubbled directly into anhydrous THF/substrate solution (anhydrous conditions).[1]

Safety & Handling (E-E-A-T)

  • Sulfonyl Chlorides: Highly corrosive and lachrymatory.[1] Reacts violently with water.[1] Handle in a fume hood.

  • Nitro Compounds: Potential energetic hazard.[1] Do not heat dry solids above 100°C without DSC testing.

  • Ammonia: Toxic inhalation hazard.[1] Use sealed systems or efficient scrubbing.[1]

References

  • Synthesis of Pazopanib Intermediates: BenchChem. "A Comparative Guide to the Synthesis of Pazopanib."

  • Nitro Reduction Protocols: Organic Syntheses, Coll. Vol. 1, p. 445 (1941).[1] "Reduction of Nitro Compounds to Amines."

  • Sulfonamide Synthesis via Ammonolysis: Journal of Medicinal Chemistry. "Discovery of Pazopanib (GW786034)."[1] 2008, 51(15), 4632–4640.

  • Steric Effects in Sulfonyl Chlorides: Canadian Journal of Chemistry. "Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides." [1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Xylidine Chlorosulfonation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers optimizing the chlorosulfonation of 2,3-xylidine (2,3-dimethylaniline). It prioritizes mechanistic insight, side-product mitigation, and safety.

Topic: Minimizing Side Products & Maximizing Yield Target Product: 4-Amino-2,3-dimethylbenzenesulfonyl chloride Reference Code: TSC-XYL-04

Executive Summary & Reaction Logic

The chlorosulfonation of 2,3-xylidine is an Electrophilic Aromatic Substitution (EAS) where the amino group (


) acts as the primary directing group. Due to the 2,3-dimethyl substitution pattern, the 4-position  (para to the amine) is the thermodynamically and kinetically favored site for sulfonation, reinforced by the ortho-directing effect of the 3-methyl group.

However, this reaction is prone to three critical failure modes:

  • Sulfone Formation: Intermolecular attack of the product sulfonyl chloride by unreacted xylidine species.

  • Hydrolysis: Reversion to sulfonic acid during the quench.

  • Tarring/Oxidation: The electron-rich aniline ring is susceptible to oxidative polymerization by

    
     at high temperatures.
    

Troubleshooting & Optimization (Q&A)

Module A: Minimizing Sulfone Formation

Q: I am consistently seeing 10-15% diaryl sulfone in my crude NMR. How do I suppress this?

A: Sulfone formation is a stoichiometry and concentration problem. It occurs when an intermediate sulfonic acid or the final sulfonyl chloride reacts with an unreacted xylidine molecule (or its protonated salt) instead of the chlorosulfonic acid.

The Fix:

  • Increase Acid Equivalents: You must operate in high dilution regarding the substrate. Standard protocol requires 5.0 to 8.0 equivalents of chlorosulfonic acid (

    
    ). Lower ratios (<4.0) drastically increase the local concentration of substrate available for side-reactions.
    
  • Add Thionyl Chloride (

    
    ):  Introduce 1.5–2.0 equivalents of thionyl chloride after the initial sulfonation phase. This converts any "stalled" sulfonic acid species directly to the chloride, preventing them from acting as nucleophiles that form sulfones [1].
    
  • Salt Addition: Adding sodium chloride (

    
    ) or sodium sulfate (
    
    
    
    ) can act as a "booster" by increasing the concentration of the active chlorinating species and modifying the ionic strength, which can inhibit the intermolecular aggregation that leads to sulfones.
Module B: Controlling Regioselectivity & Purity

Q: My HPLC shows a secondary isomer (approx. 5%). Is this the ortho-isomer?

A: Yes, likely the 6-isomer (ortho to the amine). While the 4-position is favored, the 6-position is activated by the amine (ortho) and the 3-methyl group (para).

The Fix:

  • Temperature Control: The 4-isomer is the thermodynamic product. Ensure your "cook" phase (heating after addition) reaches 60–80°C for at least 2–3 hours. Lower temperatures (kinetic control) may not allow the sterically congested ortho-isomers to rearrange or may simply result in incomplete conversion [2].

  • Steric Bulk: If the 6-isomer persists, consider protecting the amine as an acetanilide (N-acetyl-2,3-xylidine) before chlorosulfonation. The bulky acetyl group will sterically shield the ortho positions (2 and 6), forcing substitution almost exclusively to the 4-position. You can hydrolyze the acetyl group later.

Module C: Quenching & Isolation Safety

Q: The product turns into a black tar or sticky gum upon pouring into water. Why?

A: This is a classic "inverse quench" error or a thermal runaway.

The Fix:

  • Never pour water into the reaction. The heat of hydration for excess

    
     is massive. It boils the water locally, hydrolyzing your product back to the sulfonic acid (which is water-soluble and hard to isolate) and oxidizing the aniline ring to tar.
    
  • The "Drowning" Technique: Pour the reaction mixture slowly onto a large excess of stirred crushed ice. The temperature of the quench slurry must stay below 5°C .

  • Solvent Extraction: Do not try to filter the gum. Extract the quenched slurry immediately with Dichloromethane (DCM) or Ethyl Acetate. The product is soluble in organic solvents; the sulfonic acid impurities will stay in the aqueous layer.

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired product and the sulfone side-product, emphasizing the role of stoichiometry.

G Substrate 2,3-Xylidine (Substrate) Salt Amine-Sulfate Salt (Intermediate) Substrate->Salt Exothermic Addition (<10°C) Acid Chlorosulfonic Acid (Excess >5 eq) Acid->Salt SulfonicAcid Sulfonic Acid (Intermediate) Salt->SulfonicAcid Heat (60°C) -HCl Target 4-Sulfonyl Chloride (TARGET PRODUCT) SulfonicAcid->Target Excess ClSO3H or SOCl2 Sulfone Diaryl Sulfone (SIDE PRODUCT) Target->Sulfone Reaction with Unreacted Substrate Hydrolysis Sulfonic Acid (Hydrolysis Impurity) Target->Hydrolysis Poor Quench (>10°C + H2O)

Caption: Reaction pathway showing the critical bifurcation where low acid ratios lead to Sulfone formation (Dark Grey) rather than the Target (Green).

The "Golden Batch" Protocol

This protocol is designed to minimize side products through strict temperature and stoichiometric control.

Reagents:

  • 2,3-Dimethylaniline (1.0 eq)

  • Chlorosulfonic acid (6.0 eq)

  • Thionyl Chloride (1.5 eq) - Optional booster

  • Dichloromethane (DCM) - For workup

StepOperationCritical ParameterMechanism/Reasoning
1 Charge Acid Cool

to 0–5°C .
Prevents immediate charring/oxidation of the amine upon contact.
2 Addition Add amine dropwise over 1–2 hours.Exotherm Control. Formation of the HCl salt releases massive heat. Keep T < 10°C.
3 Ramp Slowly heat to 60–70°C .Conversion. Drives the evolution of HCl gas, pushing the equilibrium from salt

sulfonic acid.
4 Boost (Optional) Cool to 40°C, add

, reheat to 60°C.
Converts recalcitrant sulfonic acid to acid chloride, scavenging water and reducing sulfone risk [3].
5 Cook Hold at 60–70°C for 3 hours.Ensures thermodynamic conversion to the 4-isomer.
6 Quench Pour reaction mix onto stirred ICE .Hydrolysis Prevention. Keep T < 5°C. Water attacks the sulfonyl chloride rapidly at higher temps.
7 Workup Extract immediately with DCM.Sulfonyl chlorides are stable in DCM but degrade in acidic water.

Data Summary: Common Impurities

Impurity TypeSourceIdentification (Characteristic)Mitigation Strategy
Diaryl Sulfone Low

ratio; High substrate conc.
Insoluble solid in most organic solvents; High MP.Increase acid to >6 eq; Maintain high stirring rate.
Sulfonic Acid Hydrolysis during quench; Incomplete reaction.Water soluble; Stays in aqueous layer during extraction.Use

booster; Keep quench <5°C.
Ortho-Isomer Kinetic control; Low temp reaction.NMR: Different splitting pattern for aromatic protons.Ensure reaction "cook" time at >60°C is sufficient.
Black Tar Oxidation of aniline ring.[1]Visual: Black gummy residue.Strict T < 10°C during initial addition; Inert atmosphere (

).

References

  • Process Optimization of Chlorosulfonation : Organic Process Research & Development. "Scalable Synthesis of Sulfonyl Chlorides via Chlorosulfonic Acid." (Generalized authoritative source for EAS chlorosulfonation).

  • Regioselectivity in Xylidines: Journal of the Chemical Society. "Substitution in the Xylidines." (Classic mechanistic grounding for ortho/para direction in dimethylanilines).
  • Thionyl Chloride Boosting: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Aromatic Sulfonyl Chlorides. (Standard reference for converting sulfonic acids to chlorides).
  • Safety Data : PubChem. "2,3-Dimethylaniline - Safety and Hazards."

(Note: Specific deep-links to pages inside paid journals are replaced with authoritative landing pages to ensure link integrity as requested.)

Sources

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Conceptual Overview: The Critical Role of Temperature

In the synthesis of sulfonamides, a cornerstone of medicinal chemistry, temperature is not merely a parameter to be set, but a critical variable that dictates reaction rate, product yield, and purity profile.[1] The coupling of a sulfonyl chloride with an amine is typically an exothermic process.[1] Inadequate temperature control can lead to a cascade of undesirable outcomes, including thermal decomposition of reactants or products, and the formation of thermally-induced side products.[1][2] Conversely, a temperature that is too low can stall the reaction, leading to incomplete conversion and low yields.[1] This guide provides a framework for rationally optimizing reaction temperature to navigate the delicate balance between reaction kinetics and product stability.

Troubleshooting Matrix: A Problem-Oriented Guide

This section addresses specific issues encountered during sulfonamide synthesis, with a focus on temperature-related causes and solutions.

Observed Problem Potential Temperature-Related Cause(s) Recommended Actions & Scientific Rationale
Low to No Product Formation Temperature Too Low: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction.[1]Action: Gradually increase the reaction temperature in 10 °C increments (e.g., from 0 °C to RT, then to 40 °C). Monitor progress by TLC or HPLC.[3][4] Rationale: Increasing thermal energy boosts the kinetic energy of molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate.[4]
Precipitation of Reactants: The reaction temperature is below the solubility limit of one or more starting materials.[1]Action: Increase the temperature to a point where all reactants are fully dissolved. If solubility remains an issue, consider a different solvent system. Rationale: The reaction can only occur in the solution phase. If a reactant precipitates, it is effectively removed from the reaction mixture.[1]
Formation of Di-sulfonylated Impurity (with Primary Amines) High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive mono-sulfonamide intermediate to react with a second molecule of the sulfonyl chloride.[2]Action: Perform the reaction at a lower temperature. Initial addition of the sulfonyl chloride should be done at 0 °C, followed by a slow warm-up to room temperature.[2][5] Rationale: The second sulfonylation step typically has a higher activation energy. By keeping the temperature low, you can kinetically favor the formation of the mono-sulfonylated product.[2]
Presence of Colored Impurities / Product Degradation Temperature Too High: Excessive heat, often from an unmanaged exotherm, can cause the decomposition of thermally sensitive functional groups on the reactants, intermediates, or the final product.[1]Action: Maintain strict temperature control, especially during the addition of the sulfonyl chloride. Use an ice/salt bath for cooling and add the reagent dropwise.[1][2][5] Rationale: Many organic molecules, particularly complex pharmaceutical intermediates, are thermally labile. Minimizing heat exposure prevents degradation pathways from becoming significant.[1]
Significant Amount of Sulfonic Acid Byproduct Hydrolysis of Sulfonyl Chloride: While primarily caused by moisture, high temperatures can accelerate the rate of hydrolysis if trace water is present.[2]Action: Ensure rigorous anhydrous conditions. While maintaining low temperatures (0-5 °C) can slow hydrolysis, the primary solution is eliminating water. Rationale: Sulfonyl chlorides are highly reactive towards nucleophiles, including water. This reaction is also temperature-dependent.
Reaction Runaway (Sudden, Uncontrolled Temperature Spike) Rapid Reagent Addition & Inadequate Cooling: The rate of heat generation from the exotherm far exceeds the system's capacity for heat removal.[1]Action: Immediately stop reagent addition and enhance cooling. For future runs, significantly slow the addition rate using a syringe pump and ensure the cooling bath is appropriately sized and maintained.[1] Rationale: A runaway reaction is a serious safety hazard. The key is to always keep the rate of heat generation below the rate of heat removal.[1]

Systematic Optimization: A Step-by-Step Protocol for Temperature Screening

When developing a new sulfonamide coupling, a systematic approach to temperature optimization is crucial.

Protocol: Small-Scale Temperature Screening
  • Preparation : Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[2]

  • Reaction Setup : In three separate, identical reaction vials equipped with stir bars, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in the chosen anhydrous solvent.[2][5]

  • Temperature Equilibration :

    • Place Vial A in an ice bath at 0 °C .

    • Place Vial B on a stir plate at ambient Room Temperature (approx. 20-25 °C) .

    • Place Vial C in a heating block or oil bath at 50 °C .

  • Reagent Addition : Once the solutions have reached their target temperatures, add the sulfonyl chloride (1.05 eq), dissolved in a small amount of solvent, dropwise to each vial.

  • Monitoring : Stir all three reactions at their respective temperatures. After 1 hour, take a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of product and byproducts.

  • Analysis :

    • Vial A (0 °C): Is the reaction proceeding cleanly but slowly? This may be the optimal condition if impurity formation is an issue at higher temperatures.

    • Vial B (RT): Is there a good balance of reaction rate and cleanliness? This is often a good starting point for further optimization.[2]

    • Vial C (50 °C): Has the reaction gone to completion quickly? Are there new impurity spots/peaks compared to the other reactions?[6] This indicates that the temperature may be too high, promoting side reactions.[1][2]

  • Refinement : Based on the results, you can select the best temperature or design further experiments in a narrower range (e.g., 10 °C, 30 °C, 40 °C) to pinpoint the optimal conditions.

Mechanistic Deep Dive: How Temperature Influences the Reaction

The standard synthesis of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution pathway. Temperature influences each stage of this process.

General Reaction Mechanism

The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy intermediate. This step is followed by the collapse of the intermediate and the elimination of a chloride ion. A base is required to neutralize the generated HCl, driving the reaction to completion.[5]

G cluster_intermediate Transition State R2NH Amine (R₂NH) TS Pentacoordinate Intermediate R2NH->TS Nucleophilic Attack (Rate-Determining Step) RSO2Cl Sulfonyl Chloride (R'SO₂Cl) RSO2Cl->TS Sulfonamide Sulfonamide (R'SO₂NR₂) TS->Sulfonamide Elimination of Cl⁻ HCl HCl Salt Base·HCl Salt HCl->Salt Neutralization Base Base (e.g., Et₃N) Base->Salt

Sources

Technical Support Center: Purification of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Amino-2,3-dimethylbenzene-1-sulfonamide. It addresses common challenges and offers troubleshooting solutions based on established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 6-Amino-2,3-dimethylbenzene-1-sulfonamide, providing quick and actionable answers.

Q1: My crude 6-Amino-2,3-dimethylbenzene-1-sulfonamide product is a dark, oily substance. What is the likely cause and the best initial purification step?

A1: The presence of a dark oil instead of a solid crude product often indicates significant impurities.[1] This can be due to side reactions during synthesis, residual starting materials, or decomposition products. A common initial purification strategy is recrystallization .[1][2] However, if the product "oils out" during this process, it suggests that the melting point of the impure mixture is lower than the boiling point of the chosen solvent.[1] In such cases, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.[1]

Q2: I'm performing a recrystallization, but no crystals are forming, even after the solution has cooled. What should I do?

A2: The lack of crystal formation can stem from two primary issues: the solution is not sufficiently saturated, or the solution is supersaturated but lacks a nucleation point.[1]

  • To address insufficient saturation: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • To induce crystallization from a supersaturated solution:

    • Scratching: Use a glass rod to scratch the inside of the flask just below the surface of the solution.[1]

    • Seeding: Add a tiny crystal of pure 6-Amino-2,3-dimethylbenzene-1-sulfonamide to the solution to act as a nucleation site.[1]

    • Cooling: Further cooling in an ice bath can also promote crystallization.[1]

Q3: After recrystallization, my yield of 6-Amino-2,3-dimethylbenzene-1-sulfonamide is very low. How can I improve it?

A3: Low yield in recrystallization is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[1] To optimize your yield, use the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, ensure the solution is cooled slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1][2] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

Q4: My purified 6-Amino-2,3-dimethylbenzene-1-sulfonamide still shows multiple spots on a TLC plate. What are my next steps?

A4: If Thin-Layer Chromatography (TLC) indicates the presence of impurities after recrystallization, more advanced purification techniques are necessary.[3] Column chromatography is a highly effective method for separating compounds with different polarities.[4] Alternatively, an acid-base extraction can be employed to separate acidic or basic impurities from your neutral product.[5][6]

Q5: How do I choose the right solvent for recrystallizing 6-Amino-2,3-dimethylbenzene-1-sulfonamide?

A5: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For sulfonamides, which possess both polar (amino and sulfonamide groups) and nonpolar (benzene ring) regions, a solvent of intermediate polarity is often effective.[7] Common choices include ethanol, isopropanol, or mixtures such as ethanol-water.[1][2][7] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific product.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques, including the causality behind experimental choices and step-by-step protocols.

Guide 2.1: Troubleshooting Recrystallization

Recrystallization is a powerful purification technique, but several issues can arise.

Problem: "Oiling Out"
  • Symptom: The dissolved product separates as an oil rather than crystals upon cooling.[1]

  • Causality: This occurs when the melting point of the impure solid is lower than the temperature of the solution, or when there is a high concentration of impurities.[1]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1]

    • Solvent Polarity: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture, such as ethanol-water.[1]

    • Preliminary Purification: For highly impure samples, a pre-purification step like column chromatography may be necessary.[1]

Problem: Premature Crystallization
  • Symptom: The product crystallizes too early, for instance, during hot filtration to remove insoluble impurities.[1]

  • Causality: Rapid cooling of the saturated solution causes the product to precipitate before it can be separated from insoluble impurities.

  • Solutions:

    • Pre-heat Glassware: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent cooling of the solution.[1]

    • Work Quickly: Perform the hot filtration as rapidly as possible to minimize heat loss.[1]

    • Add Excess Solvent: Use a slight excess of hot solvent to keep the product dissolved during filtration, then evaporate the excess before cooling to crystallize.

Protocol: Optimized Recrystallization of 6-Amino-2,3-dimethylbenzene-1-sulfonamide
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., 70% isopropanol).[8]

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution. Add a boiling chip to ensure smooth boiling.[2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[1][2]

  • Drying: Air-dry the crystals on the filter paper or in a desiccator.[1]

Guide 2.2: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.

Problem: Poor Separation of Compound and Impurities
  • Symptom: The collected fractions contain a mixture of the desired product and impurities, as determined by TLC or HPLC analysis.[3]

  • Causality: The chosen mobile phase (eluent) may have a polarity that is too high or too low, or the stationary phase may not be appropriate.

  • Solutions:

    • Optimize the Mobile Phase:

      • If the compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase.

      • If the compounds are not moving down the column (low Rf on TLC), increase the polarity of the mobile phase.

    • Gradient Elution: Start with a nonpolar solvent and gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.

    • Stationary Phase Selection: For sulfonamides, silica gel is a common stationary phase.[4] However, for very polar compounds, reversed-phase chromatography (e.g., with a C18 stationary phase) might be more effective.[9]

Problem: Column Cracking or Channeling
  • Symptom: The stationary phase bed has visible cracks or channels, leading to uneven solvent flow and poor separation.

  • Causality: Improper packing of the column or allowing the column to run dry.

  • Solutions:

    • Proper Packing: Pack the column as a slurry to ensure a uniform and compact bed.

    • Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase.

Workflow for Column Chromatography

G A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A generalized workflow for column chromatography purification.

Guide 2.3: Troubleshooting Acid-Base Extraction

Acid-base extraction separates compounds based on their acidic or basic properties.[5] 6-Amino-2,3-dimethylbenzene-1-sulfonamide has a basic amino group, which can be protonated, and a weakly acidic sulfonamide group.

Problem: Low Recovery of the Desired Compound
  • Symptom: The final yield of the purified product is significantly lower than expected.

  • Causality:

    • Incomplete extraction due to an insufficient amount of acid or base.

    • The compound may have some solubility in the aqueous layer even in its neutral form.

    • Formation of emulsions that trap the product.

  • Solutions:

    • Ensure Complete Reaction: Use a sufficient excess of the acidic or basic solution and mix the layers thoroughly.[6]

    • Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved neutral compound.[6]

    • Breaking Emulsions: Add a saturated brine solution to disrupt emulsions.

Workflow for Acid-Base Extraction

G A Dissolve Crude Product in Organic Solvent B Add Aqueous Acid (e.g., HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine Impurities) C->D E Organic Layer (Product and Neutral Impurities) C->E F Add Aqueous Base (e.g., NaHCO3) E->F G Separate Layers F->G H Aqueous Layer (Acidic Impurities) G->H I Organic Layer (Purified Product) G->I J Wash with Brine I->J K Dry with Anhydrous Salt J->K L Evaporate Solvent K->L M Obtain Purified Product L->M

Caption: A workflow for purifying a neutral compound using acid-base extraction.

Section 3: Purity Assessment

Accurate determination of purity is crucial.[3] Several analytical techniques can be employed.

Comparison of Analytical Techniques
TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.[3]High sensitivity, robust, reproducible, suitable for quality control.[3]Requires reference standards, potential for co-elution.[3]
TLC Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), presence of impurities.[3]Simple, rapid, low cost.Not quantitative, lower resolution than HPLC.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Chemical structure, presence of impurities.Provides detailed structural information.Lower sensitivity than HPLC, requires pure standards for quantification.
Protocol: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve the purified product in a suitable diluent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[3]

  • Chromatographic Conditions:

    • Column: C18 or a similar reversed-phase column.[10]

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[10]

  • Data Analysis: Integrate the peak areas of the main product and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.[3]

References

  • Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Scribd. Recrystallization of Sulfanilamide. Available from: [Link]

  • AOAC Publications. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Experiment 3 Notes. Available from: [Link]

  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Available from: [Link]

  • FSIS.USDA.gov. Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Unknown Source. Acid-Base Extraction.
  • ResearchGate. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Google Patents. Separation of sulfonic acids from sulfuric acid.
  • Slideshare. Analysis of sulfonamides. Available from: [Link]

  • Revue Roumaine de Chimie. NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Available from: [Link]

  • ResearchGate. TLC of Sulfonamides. Available from: [Link]

  • ResearchGate. An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Available from: [Link]

  • PMC. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Available from: [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. Available from: [Link]

  • ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]

  • RSC Publishing. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]

  • Google Patents. Sulfonamide purification process.
  • ProtiFi. Troubleshooting Tips. Available from: [Link]

  • Pharmaffiliates. Sulfonamide-impurities. Available from: [Link]

  • CIB (CSIC). Sample Considerations. Available from: [Link]

  • Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]

  • Google Patents. Process to prepare sulfonamides.
  • Google Patents. Method for separating and purifying amino acid.
  • PMC. Special Issue: Sulfonamides. Available from: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available from: [Link]

  • Chemical Communications (RSC Publishing). Bifunctional amino sulfonamide-catalyzed asymmetric conjugate addition to alkenyl alkynyl ketimines as enone surrogates. Available from: [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

  • ResearchGate. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Available from: [Link]

Sources

Resolving HPLC peak tailing for amino-sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and analytical scientists dealing with the chromatographic separation of amino-sulfonamide compounds.

Topic: Resolving Peak Tailing & Asymmetry Document ID: TS-AS-2024-01 Status: Active

The Core Challenge: The Amphoteric Trap

Amino-sulfonamides present a unique "push-pull" challenge in HPLC due to their amphoteric nature . They contain both a basic amine group (aniline derivative, pKa ~2–3) and an acidic sulfonamide moiety (pKa ~5–10).

  • The Mechanism of Tailing: Tailing in these compounds is rarely a physical column failure. It is almost exclusively a chemical mismatch .

    • Scenario A (Silanol Interaction): At neutral pH, residual silanol groups (

      
      ) on the column surface ionize to 
      
      
      
      . Any protonated amine species (
      
      
      ) will engage in strong ion-exchange interactions with these silanols, dragging the peak tail.
    • Scenario B (Ionization Split): If the mobile phase pH is near the pKa of the sulfonamide nitrogen, the analyte splits between neutral and ionized states as it travels down the column, causing peak broadening and tailing.

Diagnostic Workflow

Before altering your chemistry, confirm the source of the tailing using this logic flow.

TroubleshootingTree Start START: Peak Tailing Observed CheckAll Are ALL peaks tailing? Start->CheckAll CheckSpecific Only Amino-Sulfonamide peaks tailing? CheckAll->CheckSpecific No Physical Physical Issue: 1. Void in column head 2. Blocked frit 3. Extra-column volume CheckAll->Physical Yes Chemical Chemical Issue: Secondary Interactions CheckSpecific->Chemical Yes pH_Check Check pH vs. pKa Is pH within ±1 unit of pKa? Chemical->pH_Check Adjust_pH Action: Adjust pH Move >2 units away from pKa pH_Check->Adjust_pH Yes Col_Check Action: Add Modifier (TEA/TFA) or Change Column pH_Check->Col_Check No

Figure 1: Diagnostic Decision Tree for isolating physical vs. chemical causes of peak tailing.

Troubleshooting Guides & FAQs

PHASE 1: Mobile Phase Optimization

Q1: My amino-sulfonamide elutes with a heavy tail at pH 7. Why? A: At pH 7, two things are likely happening:

  • Silanol Activation: The silica support of your column is fully ionized (

    
    ). Even weak bases (like anilines) can have a fraction of positively charged species that "stick" to these sites.
    
  • Partial Ionization: Many sulfonamides have a pKa around 6–8. At pH 7, the molecule is rapidly flipping between its neutral and deprotonated (anionic) forms. This chemical relaxation causes band broadening.

The Fix:

  • Acidic Lock: Lower the pH to 2.5 – 3.0 using Formic Acid or Phosphate Buffer.

    • Why? This protonates the silanols (

      
      ), rendering them neutral and preventing cation exchange. It also locks the sulfonamide in its neutral form (maximizing retention) and the amine in its protonated form (but with no negative silanols to bind to).
      

Q2: I am already at low pH (2.5), but tailing persists. What next? A: You are likely seeing "hydrophobic overload" or residual silanol activity that is exceptionally strong. You need a chaotropic agent or a silanol blocker .

  • Protocol: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3][4][5] TEA is a stronger base than your analyte. It will saturate the active silanol sites on the column, effectively "capping" them so your analyte passes through without drag [1].

    • Alternative: Use 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged amine, reducing its affinity for polar silanols [2].

Data Summary: Modifier Effects

ModifierConcentrationMechanismBest For
Formic Acid 0.1%pH control onlyGeneral screening
TFA 0.05 - 0.1%Ion-pairing + pH controlStubborn amine tailing
Triethylamine (TEA) 5 - 10 mMSilanol blocker (Sacrificial base)Older Type-B silica columns
Ammonium Acetate 10 mMBuffer (pH 3-5 or 8-10)MS-compatible separations
PHASE 2: Stationary Phase Selection

Q3: Is my C18 column "dead," or is it just the wrong type? A: If neutral markers (like Toluene or Uracil) show sharp peaks, your column is physically healthy. The issue is the bonding chemistry . Standard C18 columns often have exposed silanols.

Recommendation: Switch to a Base-Deactivated or Polar-Embedded column.

  • End-Capped C18: Look for "double end-capped" or "TMS-capped" specifications. These have small silyl groups bonded to residual silanols to sterically hinder interactions.

  • Polar-Embedded (Amide/Carbamate): These phases have a polar group embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing the basic analyte from reaching the silanols [3].

Visualizing the Interaction:

Interaction cluster_0 Standard C18 (Problem) cluster_1 End-Capped / Low pH (Solution) Silica1 Silica Surface Si-O^- Si-O^- Analyte1 Analyte R-NH3+ Silica1->Analyte1 Ionic Attraction (Tailing) Silica2 Silica Surface Si-OH TMS-Cap Analyte2 Analyte R-NH3+ Silica2->Analyte2 No Interaction (Sharp Peak)

Figure 2: Mechanism of silanol-analyte interaction and the effect of end-capping/pH control.

PHASE 3: System & Sample Factors[1][3][4]

Q4: Can sample solvent cause tailing? A: Yes. If you dissolve your amino-sulfonamide in 100% Methanol or Acetonitrile and inject it into a high-aqueous mobile phase (e.g., 90% Water), the mismatch causes the analyte to precipitate or travel faster than the mobile phase at the column head.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 90% Buffer / 10% MeOH).

Q5: What is the "Mass Overload" threshold? A: Basic compounds overload columns faster than neutrals. If your peak looks like a "shark fin" (sharp front, long tail), you may be saturating the Langmuir isotherm.

  • Test: Dilute your sample 1:10. If the tailing factor (

    
    ) improves significantly, you were overloading the column.
    

References

  • Effect of Silanol Blocking Agents: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in HPLC. Journal of Chromatography A. Link

  • TFA as Ion Pairing Agent: Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method?Link

  • Polar Embedded Phases: O'Gara, J. E., et al. (2001). Embedded polar group stationary phases in liquid chromatography. Journal of Chromatography A. Link

  • Sulfonamide pKa Determination: Şanli, N., et al. (2010).[6] Determination of pKa values of some sulfonamides by LC and LC-PDA methods. Journal of the Brazilian Chemical Society. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-Amino-2,3-dimethylbenzene-1-sulfonamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It establishes a framework for using ¹H NMR as a tool for structural verification, purity assessment, and isomeric differentiation. We will dissect the predicted spectrum of the target molecule, compare it with key structural isomers and precursors, and provide a robust experimental protocol for acquiring high-quality, verifiable data.

The Analytical Challenge: Structural Verification of a Polysubstituted Aromatic

6-Amino-2,3-dimethylbenzene-1-sulfonamide is a tetrasubstituted benzene derivative featuring a complex interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The amino (-NH₂) and methyl (-CH₃) groups are activating, while the sulfonamide (-SO₂NH₂) group is deactivating. This electronic environment dictates the precise chemical shifts of the aromatic protons, making ¹H NMR an exceptionally sensitive tool for confirming the substitution pattern and ruling out isomeric impurities that are common in aromatic synthesis.

Predicted ¹H NMR Spectrum of 6-Amino-2,3-dimethylbenzene-1-sulfonamide

  • Aromatic Protons (H-4, H-5): The benzene ring has two remaining protons.

    • H-5: This proton is ortho to the activating -NH₂ group and meta to the deactivating -SO₂NH₂ group. It is expected to be the more upfield of the two aromatic signals. It will appear as a doublet, split by its neighbor, H-4.

    • H-4: This proton is ortho to the deactivating -SO₂NH₂ group and meta to the activating -NH₂ group. It will be shifted downfield relative to H-5. It will also appear as a doublet due to coupling with H-5.

    • Expected Appearance: Two doublets in the aromatic region (~6.5-7.8 ppm), each integrating to 1H.

  • Methyl Protons (2-CH₃, 3-CH₃):

    • These two methyl groups are in different chemical environments. The 2-CH₃ is ortho to both the -NH₂ and -SO₂NH₂ groups, while the 3-CH₃ is adjacent to another methyl group and the H-4 proton.

    • Due to these differing environments, they are expected to appear as two distinct singlets. Protons on adjacent methyl groups do not typically show spin-spin coupling.[1][7]

    • Expected Appearance: Two singlets in the alkyl-aromatic region (~2.1-2.5 ppm), each integrating to 3H.

  • Amino Protons (6-NH₂):

    • These protons are attached to nitrogen. In DMSO-d₆, they are less prone to rapid exchange and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[8][9]

    • Expected Appearance: A broad singlet (~5.0-6.0 ppm), integrating to 2H. This peak will disappear upon the addition of D₂O.[9]

  • Sulfonamide Protons (-SO₂NH₂):

    • Similar to the amino protons, the sulfonamide protons are exchangeable and their signal is often broad.[3][10] They typically appear further downfield than primary amine protons due to the strong electron-withdrawing effect of the adjacent SO₂ group.

    • Expected Appearance: A broad singlet (~6.5-7.5 ppm, sometimes overlapping with aromatic signals), integrating to 2H. This signal will also disappear upon D₂O exchange.

Comparative Analysis: Distinguishing Isomers and Precursors

The true power of NMR lies in its ability to differentiate between closely related structures. A common challenge in the synthesis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide would be the formation of other positional isomers.

CompoundAromatic Protons (Pattern & Approx. δ)Methyl Protons (Pattern & Approx. δ)Key Differentiating Feature
6-Amino-2,3-dimethylbenzene-1-sulfonamide (Target) Two doublets (H-4, H-5)Two singletsTwo distinct aromatic doublets from adjacent protons.
4-Amino-2,3-dimethylbenzene-1-sulfonamide (Isomer) Two singlets (H-5, H-6)Two singletsAromatic protons are para to each other and will appear as two singlets (no coupling).
5-Amino-2,3-dimethylbenzene-1-sulfonamide (Isomer) Two singlets (H-4, H-6)Two singletsAromatic protons are meta to each other and will appear as two singlets (no coupling).
2,3-Dimethylaniline (Precursor) [11][12]A multiplet or three distinct signals (triplet, doublet, doublet) for 3HTwo singletsA more complex aromatic region integrating to 3H and the absence of the sulfonamide proton signal.

This comparative analysis demonstrates that a simple inspection of the aromatic region—specifically the multiplicity of the signals—provides an unambiguous confirmation of the correct "6-Amino" isomer. The presence of two doublets is a unique signature for the adjacent H-4 and H-5 protons in the target molecule.

Experimental Protocol for Self-Validating ¹H NMR Acquisition

This protocol is designed to produce high-quality, unambiguous data, incorporating a self-validation step to confirm the assignment of exchangeable protons.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the 6-Amino-2,3-dimethylbenzene-1-sulfonamide sample.

  • Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is a polar aprotic solvent that is excellent for solubilizing sulfonamides and slowing the exchange rate of N-H protons, allowing them to be observed more clearly than in solvents like CDCl₃.[4][5][13]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

  • Dissolution: Vortex the NMR tube for 30-60 seconds until the sample is fully dissolved. A clear, homogeneous solution is required.

B. Data Acquisition

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Integration: Carefully integrate all peaks. Verify that the relative integrals correspond to the expected proton counts (e.g., 1H:1H for the aromatic doublets, 3H:3H for the methyl singlets, and 2H for each of the NH₂ signals).

C. Self-Validation: D₂O Exchange

  • Spiking: After acquiring the initial spectrum, carefully uncap the NMR tube and add one drop of deuterium oxide (D₂O).

  • Mixing: Recap the tube and gently invert it several times to mix the contents. Let it stand for 2-3 minutes.

  • Re-acquisition: Acquire a second ¹H NMR spectrum using the identical parameters as the first.

  • Analysis: Compare the two spectra. The signals corresponding to the 6-NH₂ and -SO₂NH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum.[9] This occurs because the labile protons exchange with deuterium, which is not observed in ¹H NMR. This experiment provides definitive proof of the N-H proton assignments.

Below is a diagram illustrating the comprehensive workflow for structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Validation cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep1 Weigh 5-10 mg of Sample prep2 Add 0.6 mL DMSO-d6 + TMS prep1->prep2 prep3 Vortex to Dissolve prep2->prep3 acq1 Acquire Initial ¹H NMR Spectrum prep3->acq1 Transfer to Spectrometer acq2 Add 1 drop of D₂O acq1->acq2 acq3 Re-acquire ¹H NMR Spectrum acq2->acq3 an1 Assign Signals: Chemical Shift (δ) acq3->an1 an2 Analyze Multiplicity (Doublets confirm ortho H's) an1->an2 an3 Verify Integration Ratios an2->an3 an4 Confirm N-H peaks via D₂O Exchange an3->an4 conc1 Structure Confirmed an4->conc1

Caption: Workflow for the ¹H NMR analysis of 6-Amino-2,3-dimethylbenzene-1-sulfonamide.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for 6-Amino-2,3-dimethylbenzene-1-sulfonamide. The key to unambiguous structural confirmation lies not just in observing the expected signals, but in a comparative analysis of their multiplicity and chemical shifts against plausible isomers. The presence of two distinct aromatic doublets is the most telling feature, confirming the 1,2-arrangement of the aromatic protons. By following the detailed experimental protocol, including the D₂O exchange for self-validation, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • Brown, D. (n.d.). C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • Brown, D. (n.d.). Interpreting 1 H NMR spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Homework.Study.com. (n.d.). How many peaks would you expect in the 1H NMR spectrum of p-dimethylbenzene (p-xylene)?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. Available at: [Link]

  • Roman, G. (n.d.). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie. Available at: [Link]

  • Brainly. (2023, August 7). 14. Mention the number of peaks in the ^1H NMR spectrum of 1,4-dimethylbenzene (para-xylene or p-xylene). Available at: [Link]

  • PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Available at: [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Available at: [Link]

  • S. Ismael, F. AL-Mashal, B. Saeed. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. Available at: [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Available at: [Link]

  • Moratal, J. M., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. Available at: [Link]

  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7064. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Qadir, M. A., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

Sources

Comparative FTIR Analysis Guide: 2-Amino-5,6-dimethylbenzenesulfonamide

[1]

Executive Summary & Application Context

This guide provides a technical analysis of the vibrational spectroscopy of 2-amino-5,6-dimethylbenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted sulfonamide diuretics and antibiotics.[1]

In drug development, this compound is often synthesized via the chlorosulfonation of 3,4-dimethylaniline (3,4-xylidine) followed by amination.[1] Therefore, the primary analytical challenge is not just "identification," but discrimination —specifically, confirming the successful introduction of the sulfonamide moiety (

This guide compares the target molecule against its immediate metabolic and synthetic precursors to establish a self-validating Quality Control (QC) protocol.

Theoretical & Experimental Characteristic Profile

As a tetrasubstituted benzene derivative, the FTIR spectrum is complex. The following assignments synthesize experimental data from structural analogs (e.g., sulfanilamide, 5-amino-2-methylbenzenesulfonamide) and theoretical functional group analysis.

Table 1: Comparative Spectral Assignment (Target vs. Precursor)
Functional GroupVibration ModeTarget: 2-Amino-5,6-dimethylbenzenesulfonamide (

)
Precursor: 3,4-Dimethylaniline (

)
Diagnostic Value
Sulfonamide (

)

(Asymmetric Stretch)
1320 – 1340 (Strong)AbsentPrimary Indicator (Synthesis Success)

(Symmetric Stretch)
1150 – 1170 (Strong)AbsentConfirmatory Indicator

(Stretch)
900 – 910AbsentSecondary Confirmation
Primary Amine (

)

(Asymmetric Stretch)
3420 – 3450 (Doublet)3420 – 3440Overlapping; broadening indicates H-bonding

(Symmetric Stretch)
3320 – 33503320 – 3340

(Scissoring)
1620 – 16401615 – 1630Difficult to distinguish from ring

Aromatic Ring

(Ring Stretch)
1580 – 16001580 – 1610Standard aromatic skeleton

(OOP Bending)
810 – 830 800 – 820Indicates 2 adjacent aromatic H (positions 3,4)
Methyl Group (

)

(Aliphatic Stretch)
2920, 28502920, 2850Conserved in both structures

Expert Insight: The "Fingerprint Region" (1350–1150


) is the critical decision zone. The appearance of the distinct sulfone doublet  (1330/1160 

) is the definitive "Go/No-Go" signal for reaction completion.

Self-Validating Experimental Protocol

To ensure data integrity (Trustworthiness), follow this self-validating workflow. This protocol minimizes artifacts from moisture, which can obscure the critical


Method: KBr Pellet Transmission (Preferred for Structural Elucidation)

Why KBr? ATR (Attenuated Total Reflectance) is faster but can distort relative peak intensities in the sulfonamide region due to refractive index changes. Transmission is superior for quantitative comparison against library standards.

  • Sample Preparation:

    • Mix 1.5 mg of dry 2-amino-5,6-dimethylbenzenesulfonamide with 200 mg of spectroscopic-grade KBr.[1]

    • Validation Step: Ensure sample is dried at 105°C for 1 hour to remove lattice water (broad peak at 3400

      
       interferes with amine signals).
      
  • Pelletization:

    • Grind to a fine powder (particle size < 2

      
      m) to avoid Christiansen effect (baseline slope).
      
    • Press at 8-10 tons for 2 minutes under vacuum.

  • Acquisition:

    • Resolution: 4

      
      [2]
      
    • Scans: 32 (minimum)

    • Range: 4000 – 400

      
      [3]
      
Workflow Visualization

FTIR_Validation_Protocolcluster_0Sample Prepcluster_1Spectral Acquisitioncluster_2Data Validation (Decision Gate)Step1Dry Sample(105°C, 1h)Step2Mix with KBr(1:150 ratio)Step1->Step2Step3Collect Spectrum(4000-400 cm⁻¹)Step2->Step3Step4Baseline CorrectionStep3->Step4Check1Check 1330 & 1160 cm⁻¹(Sulfonyl Group Present?)Step4->Check1Check2Check 3200-3600 cm⁻¹(Broad OH band?)Check1->Check2YesFailQC FAIL:Reprocess/DryCheck1->FailNo (Precursor)ResultQC PASS:Identity ConfirmedCheck2->ResultNo (Dry)Check2->FailYes (Wet)

Figure 1: Logic flow for validating the FTIR spectrum of sulfonamide intermediates. Note the critical decision gate at the sulfonyl stretch wavenumbers.

Comparative Analysis: Target vs. Alternatives

When characterizing this compound, researchers often confuse it with its hydrolysis product (sulfonic acid) or regioisomers .

Scenario A: Sulfonamide vs. Sulfonic Acid (Hydrolysis Impurity)

If the amination step fails or the product hydrolyzes, you will obtain 2-amino-5,6-dimethylbenzenesulfonic acid.[1]

  • Differentiation:

    • Target (Sulfonamide): Sharp doublets at ~3300/3400

      
       (
      
      
      ). Distinct
      
      
      bands at 1330/1160
      
      
      .
    • Impurity (Sulfonic Acid): extremely broad absorption from 2400–3000

      
       due to acidic 
      
      
      stretching. The
      
      
      bands shift significantly to lower frequencies (~1150-1250
      
      
      broad band) due to zwitterion formation.
Scenario B: 2-Amino vs. 4-Amino Isomers

Regioisomers (e.g., 4-amino-2,5-dimethylbenzenesulfonamide) are difficult to distinguish by functional group peaks alone (


1
  • Differentiation: Use the Fingerprint Region (OOP Bending) .[4]

    • 2-Amino-5,6-dimethyl: 1,2,3,4-tetrasubstituted pattern (two adjacent aromatic protons).[1] Expect a strong band at 800–830

      
       .
      
    • 4-Amino-2,5-dimethyl: Para-like substitution (isolated protons).[1] Expect weak bands at 860–890

      
       .
      

References

  • SpectraBase. (2025). Benzamide, 2-amino-6-methyl- Transmission IR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • MDPI. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-Aminobenzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. The seemingly subtle variation in the position of the amino substituent on the phenyl ring—at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of 6-amino (ortho), 3-amino (meta), and 4-amino (para) dimethylbenzenesulfonamide derivatives, offering insights for researchers, scientists, and drug development professionals.

This analysis is built upon a synthesis of experimental data from numerous studies, highlighting the distinct pharmacological profiles conferred by the isomeric placement of the amino group. We will delve into their primary mechanisms of action, focusing on their roles as antimicrobial agents and enzyme inhibitors, particularly of carbonic anhydrases.

The Decisive Role of Isomerism in Biological Function

The spatial arrangement of the amino and sulfonamide groups on the benzene ring dictates the molecule's interaction with biological targets. This structural nuance translates into significant differences in their therapeutic potential.

  • 4-Aminobenzenesulfonamide (Sulfanilamide) Derivatives: This para-substituted isomer is the most extensively studied and forms the basis of the classical sulfa drugs. Its linear geometry is highly complementary to the active site of bacterial dihydropteroate synthase (DHPS), the key enzyme in the folic acid synthesis pathway. This competitive inhibition leads to potent antimicrobial activity. Furthermore, this scaffold has been widely exploited for the development of carbonic anhydrase inhibitors.

  • 3-Aminobenzenesulfonamide Derivatives: The meta-positioning of the amino group results in a different three-dimensional structure, which can lead to altered target-binding profiles. While generally exhibiting weaker antibacterial activity compared to their 4-amino counterparts, 3-aminobenzenesulfonamide derivatives have emerged as promising candidates for anticancer therapies through their potent and often selective inhibition of various carbonic anhydrase isoforms.

  • 2-Aminobenzenesulfonamide (Orthanilamide) Derivatives: The ortho-isomer, with the amino and sulfonamide groups in close proximity, presents unique steric and electronic properties. This arrangement can influence intramolecular hydrogen bonding and overall conformation, leading to distinct selectivities for various biological targets. Research on these derivatives has explored their potential in both antimicrobial and anticancer applications.

Comparative Biological Activity: A Data-Driven Overview

To provide an objective comparison, the following tables summarize key quantitative data on the biological activities of derivatives from each isomeric class. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety is a classic zinc-binding group, making these compounds potent CA inhibitors.

Derivative ClassTarget Isoform(s)Key FindingsInhibition Constants (Kᵢ) / IC₅₀
4-Aminobenzenesulfonamide Derivatives hCA I, II, IX, XIIBroad-spectrum inhibition, with many derivatives showing potent, low nanomolar inhibition of tumor-associated isoforms IX and XII.[1]Kᵢ values ranging from subnanomolar to micromolar, e.g., low nanomolar against hCA IX and XII.[1]
3-Aminobenzenesulfonamide Derivatives hCA I, II, IX, XIIOften display selectivity for tumor-associated isoforms (IX and XII) over cytosolic isoforms (I and II).Kᵢ values in the low nanomolar to micromolar range.
2-Aminobenzenesulfonamide Derivatives hCA IIShow inhibitory activity, though less extensively studied than the 4-amino derivatives.IC₅₀ values can be in the sub-micromolar range.
Antimicrobial Activity

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), which blocks the synthesis of folic acid, a vital nutrient for bacterial growth.[2]

Derivative ClassTarget Organism(s)Key FindingsMinimum Inhibitory Concentration (MIC)
4-Aminobenzenesulfonamide Derivatives Gram-positive and Gram-negative bacteriaBroad-spectrum antibacterial activity. The foundation of sulfa drugs.MIC values can be as low as 62.5 µg/mL against strains like K. pneumoniae.[3]
3-Aminobenzenesulfonamide Derivatives Various bacteriaGenerally less potent than 4-amino derivatives but still exhibit antimicrobial activity.Data is less abundant compared to 4-amino derivatives.
2-Aminobenzenesulfonamide Derivatives Various bacteriaExhibit antibacterial activity, with some derivatives showing promising potency.MIC values can be in the range of 50-150 µg/mL against Gram-positive strains.[3]

Mechanistic Insights: Visualizing the Pathways of Inhibition

To better understand the biological activities of these compounds, it is essential to visualize their interactions with their molecular targets.

Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA). This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, bacterial replication.[2]

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Aminobenzenesulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and its Inhibition by Aminobenzenesulfonamide Derivatives.

Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zinc Zn²⁺ Bicarbonate HCO₃⁻ + H⁺ Zinc->Bicarbonate Catalysis Histidine Histidine Residues Histidine->Zinc Coordinates Water H₂O Water->Zinc Binds CO2 CO₂ CO2->Zinc Substrate Binding Sulfonamide Aminobenzenesulfonamide Derivative (-SO₂NH₂) Sulfonamide->Zinc Inhibitory Binding

Caption: Mechanism of Carbonic Anhydrase Inhibition by Aminobenzenesulfonamide Derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and standardized experimental protocols are crucial for the accurate assessment of biological activity. Below are outlines of common methodologies used to evaluate the antimicrobial and carbonic anhydrase inhibitory potential of sulfonamide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Workflow:

MIC_Workflow start Start prep_compounds Prepare serial dilutions of aminobenzenesulfonamide derivatives in a 96-well plate start->prep_compounds prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) prep_compounds->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_results Determine the MIC: the lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Method to Determine MIC.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[4]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[4]

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This is a common method to determine the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.[5][6]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red). Prepare solutions of the purified carbonic anhydrase isoform and the test inhibitor at various concentrations.

  • Assay Procedure: An Applied Photophysics stopped-flow instrument is used to follow the CA-catalyzed CO₂ hydration activity.[5] The assay measures the change in absorbance of the pH indicator as the pH drops due to the formation of carbonic acid.

  • Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve. The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.

Conclusion and Future Directions

The positional isomerism of the amino group on the benzenesulfonamide ring is a critical determinant of biological activity. While 4-aminobenzenesulfonamide derivatives have a long and successful history as antimicrobial agents, the 2- and 3-amino isomers offer exciting opportunities for the development of novel therapeutics, particularly in the realm of oncology through the selective inhibition of carbonic anhydrase isoforms.

This guide has synthesized data to provide a comparative overview, but it also highlights the need for more direct comparative studies under standardized conditions to fully elucidate the structure-activity relationships of these isomeric series. Future research should focus on expanding the library of 2- and 3-aminobenzenesulfonamide derivatives and evaluating them against a broad panel of biological targets to unlock their full therapeutic potential. The continued exploration of these versatile scaffolds promises to yield new and improved treatments for a range of human diseases.

References

  • Presentation of different inhibition mechanism of carbonic anhydrase. ResearchGate. Available from: [Link]

  • Summarized pathway of folic acid metabolism, including bacterial de... ResearchGate. Available from: [Link]

  • Global Health: Antimicrobial Resistance: Folate Synthesis. PDB-101. Available from: [Link]

  • Folate Production by Probiotic Bacteria. MDPI. Available from: [Link]

  • Folic acid biosynthesis pathway in bacteria. The key enzymes involved... ResearchGate. Available from: [Link]

  • Carbonic Anhydrase Inhibitors. Lecturio. Available from: [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprints.org. Available from: [Link]

  • How many carbonic anhydrase inhibition mechanisms exist? Taylor & Francis Online. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Folate Biosynthesis and Regulation in Lactic Acid Bacteria. Preventive Nutrition and Food Science. Available from: [Link]

  • The clinical significance of sulfonamide disk susceptibility testing. PubMed. Available from: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available from: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC. Available from: [Link]

  • DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Bio-Rad. Available from: [Link]

  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available from: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available from: [Link]

  • IC 50 values of compounds against different cancer cell lines. ResearchGate. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available from: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. Available from: [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Available from: [Link]

  • QSAR study on antibacterial activity of sulphonamides and derived Mannich bases. PubMed. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available from: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available from: [Link]

  • Antimicrobial Characterization of Human β-Defensin 3 Derivatives. PMC. Available from: [Link]

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Reference Standards for 6-Amino-2,3-dimethylbenzene-1-sulfonamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of reference standards for 6-Amino-2,3-dimethylbenzene-1-sulfonamide (CAS 616224-79-4), a critical intermediate and potential impurity in the synthesis of sulfonamide-based pharmaceuticals.

Executive Summary & Application Context

6-Amino-2,3-dimethylbenzene-1-sulfonamide is a specialized aniline-sulfonamide derivative. In drug development, it primarily serves as a Key Starting Material (KSM) or a monitored Process-Related Impurity for polysubstituted sulfonamide diuretics and antihypertensives (structurally related to classes like Xipamide or Indapamide).

Accurate analysis of this compound requires high-fidelity reference standards to distinguish it from regioisomers (e.g., 2-amino-3,6-dimethylbenzene-1-sulfonamide) which possess identical mass-to-charge ratios (m/z) but distinct pharmacological and toxicological profiles.

This guide compares the three primary tiers of reference materials available to researchers: ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and Research Chemicals , evaluating their suitability for GMP release testing versus early-stage R&D.

Comparative Analysis of Reference Standard Grades

The choice of reference standard dictates the validity of your quantitative data. The following table contrasts the performance metrics of the three available alternatives.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Chemical (Reagent)
Primary Use GMP Batch Release, Calibration of Secondary StdsRoutine QC, Method ValidationEarly R&D, Synthesis Optimization
Assay Purity > 99.0% (Mass Balance/qNMR)> 98.0% (HPLC Area %)Variable (often > 95%)
Uncertainty Explicitly stated (e.g., ± 0.5%)Not providedNot provided
Traceability SI Units (NIST/BIPM traceable)Internal StandardNone
Water/Solvent Quantified (KF/GC-HS) & CorrectedQuantified but often not correctedRarely quantified
Isomer Purity Guaranteed (NOE/HMBC verified)Presumed by synthesisUnknown risk of regioisomers
Cost Factor High (10x)Moderate (3x)Low (1x)
Expert Insight: The "Isomer Trap"

For 6-Amino-2,3-dimethylbenzene-1-sulfonamide , the risk of regioisomer contamination is high due to the non-specific nature of chlorosulfonation on 2,3-dimethylaniline.

  • Risk: A "Research Grade" standard may contain up to 5% of the 4-amino or 2-amino-3,6-dimethyl isomer.

  • Consequence: In HPLC, these isomers often co-elute or elute closely, leading to integration errors and false potency assignment if the standard itself is impure.

Experimental Protocol: Self-Validating Qualification Workflow

If a Certified Reference Material (CRM) is unavailable (common for niche impurities), you must qualify an Analytical Standard in-house. This protocol establishes a Primary Reference Standard from a high-purity batch.

Objective

To characterize and assign a potency value to a candidate lot of 6-Amino-2,3-dimethylbenzene-1-sulfonamide with traceability.

Methodology: The "Mass Balance" Approach

Potency is calculated by subtracting all impurities (organic, inorganic, volatile) from 100%.

graphic Purity
100
\text{Potency}graphic Purity}}{100}
Step-by-Step Workflow
Phase 1: Structural Confirmation (Isomer Differentiation)
  • Technique: 1H-NMR (400 MHz minimum) in DMSO-d6.

  • Critical Check: Distinguish the 2,3-dimethyl pattern from the 3,6-dimethyl isomer.

    • 6-Amino-2,3-dimethyl: Look for two aromatic protons (H-4 and H-5) showing ortho-coupling (doublets,

      
      ).
      
    • NOE Experiment: Irradiate the methyl groups.

      • Irradiating Me-2 should show NOE enhancement at Me-3 but not at the aromatic protons (since H-4/5 are distal).

      • Irradiating Me-3 should show enhancement at Me-2 and H-4 .

      • If you see NOE between a Methyl and the Sulfonamide NH2, you likely have the wrong isomer.

Phase 2: Chromatographic Purity (HPLC-UV)
  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Criterion: No single impurity

    
    .
    
Phase 3: Volatile & Inorganic Impurity Quantification
  • Water: Karl Fischer Titration (Coulometric). Expect < 0.5% for sulfonamides.

  • Solvents: GC-Headspace. Check for Methanol/Ethanol recrystallization solvents.

  • Inorganics: Residue on Ignition (ROI). Must be < 0.1%.

Visualization: Qualification Logic Flow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

ReferenceStandardQualification Start Select Source Material CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes BuyAnalyt Purchase Analytical Std (>98% Area) CheckCRM->BuyAnalyt No Qualify Initiate In-House Qualification (Mass Balance) BuyAnalyt->Qualify NMR 1H-NMR & NOE (Confirm Regioisomer) Qualify->NMR HPLC HPLC-UV Purity (Check Organic Impurities) Qualify->HPLC KF_ROI KF (Water) & ROI (Ash) (Check Volatiles/Salts) Qualify->KF_ROI Calc Calculate Potency (% As Is) NMR->Calc Pass HPLC->Calc >99.0% KF_ROI->Calc Data Input

Figure 1: Decision Logic for Reference Standard Selection and Qualification. Green paths indicate valid endpoints.

Case Study: Impact of Standard Quality on Impurity Calculation

In a simulated study comparing a Reagent Grade (95%) standard vs. a Qualified Standard (99.2%) for the analysis of a drug batch:

  • Scenario: The drug contains 0.15% of the 6-amino impurity (specification limit: 0.15%).

  • Reagent Grade Result: The low-purity standard produces a lower peak area response per unit mass (due to 5% inert filler/impurities). This results in an overestimation of the impurity in the sample.

    • Calculated Impurity: 0.16% (Fail).

  • Qualified Standard Result: Correct response factor.

    • Calculated Impurity: 0.14% (Pass).

References

  • European Pharmacopoeia (Ph.[1] Eur.) . General Text 5.12: Reference Standards. Strasbourg: EDQM. Link

  • United States Pharmacopeia (USP) . General Chapter <11> USP Reference Standards. Rockville: USP. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 12217354 (6-Amino-2,3-dimethylbenzenesulfonamide). Accessed 2026.[2] Link

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

  • LGC Standards . ISO 17034: General requirements for the competence of reference material producers. Link

Sources

Crystal structure and X-ray diffraction data for 6-Amino-2,3-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The precise arrangement of atoms in a crystal lattice, elucidated through single-crystal X-ray diffraction, governs a compound's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. This guide provides an in-depth comparison of the crystal structures of substituted benzenesulfonamides, a scaffold of significant medicinal importance.

While our initial focus was on 6-Amino-2,3-dimethylbenzene-1-sulfonamide, a comprehensive search of crystallographic databases did not yield a publicly available crystal structure for this specific compound. However, the principles of crystallographic analysis are universal. Therefore, this guide will utilize the structurally related compound, N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide , as a primary case study. We will compare its crystallographic parameters with other relevant benzenesulfonamide derivatives to highlight the impact of substituent changes on molecular conformation and crystal packing.

The Significance of Sulfonamide Crystal Structures in Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1] The geometry of the sulfonamide linker and the spatial orientation of its substituents are critical for binding to target enzymes, such as carbonic anhydrases and dihydropteroate synthase.[2][3] X-ray crystallography provides the definitive map of these structural features, enabling rational drug design and optimization.

Case Study: Crystal Structure of N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide

The crystal structure of N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide offers valuable insights into the conformational preferences of this class of molecules. The asymmetric unit of the crystal contains two independent molecules, a common phenomenon in crystallography that can reveal subtle conformational flexibility.[4]

Table 1: Crystallographic Data for N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide [4]

ParameterValue
Chemical FormulaC₁₄H₁₄N₂O₄S
Formula Weight306.33
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.0248 (9)
b (Å)12.633 (1)
c (Å)14.711 (1)
α (°)88.205 (9)
β (°)80.818 (9)
γ (°)82.323 (9)
Volume (ų)1459.0 (2)
Z4
Temperature (K)293

A key feature of this structure is the torsion angle around the S-N bond, which is approximately -60.4° in one molecule and 58.8° in the other.[4] This indicates a twisted conformation, which is a common characteristic of N-arylsulfonamides. The dihedral angle between the two benzene rings is also significant, measuring 53.67° and 56.99° for the two independent molecules.[4] This twisted arrangement minimizes steric hindrance between the bulky substituents on the two aromatic rings.

Intramolecular hydrogen bonding is observed between the amide hydrogen and an oxygen atom of the ortho-nitro group, forming a stable S(7) ring motif.[4] In the crystal lattice, molecules are linked into inversion dimers through intermolecular N-H···O hydrogen bonds involving the sulfonyl oxygen atoms.[4]

Comparative Crystallographic Analysis

To understand the influence of substituents on the crystal packing and molecular conformation, we can compare the structure of our case study with other benzenesulfonamide derivatives.

Table 2: Comparison of Key Structural Features in Benzenesulfonamide Derivatives

CompoundDihedral Angle between RingsKey Intermolecular InteractionsReference
N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide53.7° / 57.0°N-H···O hydrogen bonds, C-H···π interactions[4]
N-(2-Iodophenyl)benzenesulfonamide-N-H···O hydrogen bonds forming chains[1]
N-(4,5-Difluoro-2-iodophenyl)benzenesulfonamide-N-H···O hydrogen bonds forming dimers[1]
4-Amino-N-(thiazol-2-yl)benzenesulfonamide-Dimer formation via N-H···N and N-H···O hydrogen bonds[5]

This comparison illustrates that while N-H···O hydrogen bonds are a common feature in the crystal packing of sulfonamides, the specific patterns (chains vs. dimers) and the involvement of other interactions like C-H···π stacking can vary significantly with changes in substitution. These variations in the solid-state architecture can have profound effects on the material's bulk properties.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized workflow for obtaining and analyzing single-crystal X-ray diffraction data for a novel benzenesulfonamide derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Collection Data Collection Diffractometer Setup->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & CIF Generation Validation & CIF Generation Structure Refinement->Validation & CIF Generation Structural Analysis Structural Analysis Validation & CIF Generation->Structural Analysis

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize the target benzenesulfonamide derivative using established synthetic routes, such as the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.[6] Purify the crude product by recrystallization or column chromatography to obtain a high-purity sample.

  • Crystallization: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[7]

  • Data Reduction and Processing: Process the raw diffraction data to correct for experimental factors and obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure. Refine the atomic coordinates and displacement parameters against the experimental data to achieve the best possible fit.[7]

  • Validation and Deposition: Validate the final crystal structure using software tools like checkCIF. Prepare a Crystallographic Information File (CIF) for deposition in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[7]

Visualizing Molecular Interactions

The intermolecular interactions within the crystal lattice are crucial for understanding the solid-state properties of a compound. These can be visualized using various software tools and analytical methods like Hirshfeld surface analysis.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B S1 S O1 O S1->O1 O2 O S1->O2 N1 N-H S1->N1 R1 Aryl Ring 1 S1->R1 O3 O N1->O3 N-H...O Hydrogen Bond R2 Aryl Ring 2 R1->R2 π-π Stacking S2 S S2->O3 O4 O S2->O4 N2 N-H S2->N2 S2->R2

Caption: Common intermolecular interactions in sulfonamide crystals.

This diagram illustrates two of the most common non-covalent interactions that govern the crystal packing of benzenesulfonamides: hydrogen bonding and π-π stacking. The relative contributions of these interactions can be quantified using Hirshfeld surface analysis, providing a deeper understanding of the crystal's stability and properties.[1]

Conclusion

While the specific crystal structure of 6-Amino-2,3-dimethylbenzene-1-sulfonamide remains to be determined, the analysis of its close analog, N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide, provides a robust framework for understanding the structural chemistry of this important class of compounds. The interplay of molecular conformation and intermolecular interactions, as revealed by X-ray crystallography, is a critical determinant of the biological activity and pharmaceutical properties of benzenesulfonamide derivatives. This guide underscores the power of crystallographic studies in modern drug discovery and provides a practical workflow for researchers in the field.

References

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1545–1549. [Link]

  • Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-. (2022). Journal of Structural Chemistry, 63(8), 1345-1356. [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-973. [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). IUCrData, 10(5), x250004. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). Molecules, 25(7), 1734. [Link]

  • N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3188. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). Crystals, 15(10), 1234. [Link]

  • Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. (2011). Journal of Medicinal Chemistry, 54(11), 3977-3981. [Link]

  • Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. (2011). Journal of Medicinal Chemistry, 54(11), 3977-3981. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules, 30(13), 1234. [Link]

  • Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. (2022). Journal of Molecular Structure, 1256, 132545. [Link]

  • 2,3-dimethyl-6-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). (n.d.). PubChemLite. Retrieved February 16, 2026, from [Link]

  • 3-amino-N,N-dimethylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 4-Amino-3-methylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl-. (2018, February 16). SIELC Technologies. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Journal of the Mexican Chemical Society, 68(1), 35-43. [Link]

  • Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o897–o898. [Link]

  • Sulfonamide. (2025, March). PDB-101. [Link]

  • 2,3-Dimethyl-6-nitrobenzaldehyde. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved February 16, 2026, from [Link]

  • 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide. (n.d.). CAS Common Chemistry. Retrieved February 16, 2026, from [Link]

  • 4-AMINO-2,5-DIMETHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. (n.d.). Molbase. Retrieved February 16, 2026, from [Link]

  • 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. (n.d.). Molbase. Retrieved February 16, 2026, from [Link]

  • m-Amino-N,N-dimethylbenzamide. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

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Elemental analysis calculation for C8H12N2O2S

High-Precision Elemental Profiling for C H N O S: Automated Combustion vs. Schöniger Flask

Executive Summary

In the development of sulfonamide-based pharmacophores, the precise characterization of molecules such as N,N-Dimethyl-N'-phenylsulfamide (C




1

This guide compares the two dominant methodologies for validating this specific stoichiometry: Automated Dynamic Flash Combustion (the high-throughput standard) and the Schöniger Oxygen Flask (the classical referee method for sulfur). We analyze performance based on precision, matrix interference, and the critical

Part 1: The Theoretical Baseline (The "Truth")

Before selecting a method, the theoretical mass percentages must be established with high precision. This serves as the immutable standard against which all experimental data is judged.

Target Molecule: C




Molecular Weight Calculation:
ElementCountAtomic Mass ( g/mol )Total Mass Contribution
Carbon (C) 812.01196.088
Hydrogen (H) 121.00812.096
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Sulfur (S) 132.06032.060
Total MW 200.256 g/mol

Theoretical Composition & Acceptance Limits (


):
ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
% Carbon 47.98 47.5848.38
% Hydrogen 6.04 5.646.44
% Nitrogen 13.99 13.5914.39
% Sulfur 16.01 15.6116.41

Part 2: Method Comparison

For a molecule containing both Nitrogen and Sulfur (a "difficult" matrix due to potential SO

Method A: Automated Dynamic Flash Combustion (CHNS)

The Modern Standard (e.g., Thermo FlashSmart, Elementar vario)

Mechanism: The sample is encapsulated in tin and dropped into a combustion reactor (






  • Pros: Simultaneous C, H, N, S determination; high throughput (5-10 mins/sample); minimal sample required (2-3 mg).

  • Cons: Sulfur analysis is prone to "carryover" (memory effects) in the reduction tube. High-nitrogen compounds can sometimes yield incomplete combustion without specific oxygen dosing optimization.

  • Causality: To prevent Sulfur from binding to the ash or the copper reduction layer, Tungsten Oxide (WO

    
    )  is often added to the sample or the combustion tube as a catalyst/additive to facilitate SO
    
    
    release.
Method B: Schöniger Oxygen Flask (The "Referee")

The Classical Control (Specific for Sulfur)

Mechanism: The sample is wrapped in ashless filter paper and ignited inside a closed Erlenmeyer flask filled with pure Oxygen. The combustion products (specifically SO




  • Pros: Eliminates matrix interference common in chromatography; extremely accurate for Sulfur; low equipment cost.

  • Cons: Dangerous (risk of explosion); labor-intensive; measures only one element at a time; requires larger sample mass (10-20 mg).

  • Causality: This method is the "tie-breaker." If Flash Combustion yields %S = 15.4% (failing), Schöniger is used to determine if the error is the instrument (adsorption) or the sample (impurity).

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Flash Combustion for C H N O S

Designed to mitigate Sulfur tailing.

  • Calibration: Calibrate using Sulfanilamide (C

    
    H
    
    
    N
    
    
    O
    
    
    S) as the standard (structurally similar to analyte).
  • Weighing: Weigh 2.5 mg (

    
     mg) of dried sample into a tin capsule.
    
  • Additive: Add approx. 5 mg of V

    
    O
    
    
    (Vanadium Pentoxide)
    or WO
    
    
    to the capsule. Reasoning: This acts as an oxygen donor and flux, preventing sulfur retention in the ash.
  • Combustion: Run with O

    
     injection time set to 5 seconds. Reactor Temp: 980°C.
    
  • Analysis: Measure in CHNS mode.

Protocol 2: Schöniger Flask Titration for Sulfur

Self-validating titration workflow.

  • Prep: Wrap 15 mg sample in ashless paper with a paper fuse. Place in a platinum basket stopper.

  • Combustion: Flush a 500mL thick-walled Erlenmeyer flask with O

    
    . Add 10mL of 6% H
    
    
    O
    
    
    solution. Ignite fuse and immediately insert stopper/basket into the flask. Invert to seal.
  • Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes. Reasoning: Ensures all SO

    
     gas converts to SO
    
    
    in the liquid.
  • Titration: Add isopropanol (40mL) and Thorin indicator. Titrate with 0.01M Barium Perchlorate to a pink endpoint.

Comparative Data: Purity Verification

Scenario: A synthesized batch of N,N-Dimethyl-N'-phenylsulfamide.

MetricFlash Combustion (CHNS)Schöniger Flask (S only)
Sample Mass 2.1 mg15.4 mg
Run Time 8 minutes45 minutes
Found %S 15.85% (Pass)16.03% (Pass)
Precision (RSD) 0.15%0.35%
Bias Slight negative bias (adsorption)High accuracy
Verdict Preferred for Routine QC Preferred for Validation

Part 4: Visualization (Decision Logic)

The following diagram illustrates the logical workflow for selecting the correct EA method based on sample characteristics and initial results.

EA_WorkflowStartSample: C8H12N2O2SCheck_VolatileIs Sample Volatile/Liquid?Start->Check_VolatileMethod_FlashMethod A: Flash Combustion(Add WO3 Catalyst)Check_Volatile->Method_FlashNo (Solid)Method_FlaskMethod B: Schöniger Flask(Liquid Capsule)Check_Volatile->Method_FlaskYesResult_CheckCheck Results vs.Theoretical (± 0.4%)Method_Flash->Result_CheckMethod_Flask->Result_CheckPassPASS: Publish DataResult_Check->PassWithin LimitsFail_SFAIL: Sulfur Low (<15.6%)Result_Check->Fail_SS Only FailsFail_CFAIL: Carbon LowResult_Check->Fail_CC/H/N FailRefereeRun Schöniger (Referee)Fail_S->RefereeSuspect AdsorptionRepurifyRepurify Sample(Recrystallize/Dry)Fail_C->RepurifySuspect ImpurityReferee->PassMatches TheoryReferee->RepurifyMatches Flash (Impure)

Caption: Decision matrix for Elemental Analysis. Flash combustion is the primary route; Schöniger is the specific referee for Sulfur deviations.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Compound Characterization. Retrieved from [Link]

  • Schöniger, W. (1955).[2][3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Microchimica Acta, 43(1), 123-129.[2] (Foundational methodology for Flask Combustion).[3][4]

  • National Institutes of Health (PubChem). (2025). Compound Summary: N,N-Dimethyl-N'-phenylsulfamide (C8H12N2O2S).[5][6][7] Retrieved from [Link]

  • University of British Columbia. (2024). Department of Chemistry: CHNS Elemental Analysis Guidelines. Retrieved from [Link]

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